molecular formula C10H8O3S2 B2582693 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid CAS No. 78196-92-6

2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid

Cat. No.: B2582693
CAS No.: 78196-92-6
M. Wt: 240.29
InChI Key: LPRPEPVLUJPOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid is a useful research compound. Its molecular formula is C10H8O3S2 and its molecular weight is 240.29. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2,2-di(thiophen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S2/c11-9(12)10(13,7-1-3-14-5-7)8-2-4-15-6-8/h1-6,13H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRPEPVLUJPOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C2=CSC=C2)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Navigating Isomeric Specificity and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Hydroxy-2,2-di(thiophen-yl)acetic Acid: Properties, Safety, and Synthetic Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-2,2-di(thiophen-yl)acetic acid, a heterocyclic organic compound with significant relevance in medicinal chemistry and pharmaceutical development. It is critical to establish at the outset a distinction regarding isomeric forms. While the query specified the thiophen-3-yl isomer, the vast majority of published data, safety information, and commercial availability pertains to 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid (CAS No. 4746-63-8) . This document will, therefore, focus on the well-documented thiophen-2-yl isomer, a key intermediate in the synthesis of bronchodilators such as Tiotropium Bromide.[1] Its structural motif, featuring a central α-hydroxy acid core flanked by two thiophene rings, makes it a subject of interest for further biological screening and as a reference standard in analytical applications.

Section 1: Chemical and Physical Properties

The foundational physicochemical properties of 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid are summarized below. Data is aggregated from various chemical suppliers and computational models.

General and Physical Data
PropertyValueSource(s)
CAS Number 4746-63-8[1][2]
Molecular Formula C₁₀H₈O₃S₂[1][2]
Molecular Weight 240.30 g/mol [1][2]
Appearance Light Grey to Black Solid/Powder[1][3]
Melting Point 93 °C[1]
Boiling Point 436.5 ± 40.0 °C (Predicted)[1]
Density 1.527 ± 0.06 g/cm³ (Predicted)[1]
Solubility DMSO (Sparingly), Methanol (Slightly, Sonicated)[1]
pKa 2.79 ± 0.25 (Predicted)[1]
Computed Molecular Properties
PropertyValueSource(s)
Topological Polar Surface Area (TPSA) 57.53 Ų
LogP 2.1301
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 3
SMILES String C1=CSC(=C1)C(C2=CC=CS2)(C(=O)O)O[2]
InChI Key FVEJUHUCFCAYRP-UHFFFAOYSA-N

Section 2: Safety Data Sheet (SDS) and Handling Protocols

While a specific, comprehensive SDS for 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid is not universally published, the following information is synthesized from supplier data and SDS for structurally similar and corrosive organic acids, such as 2-Thiopheneacetic acid. This section serves as a robust guide for safe handling, storage, and emergency procedures.

Hazard Identification
  • Signal Word: Danger [3]

  • GHS Hazard Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[3]

    • H302: Harmful if swallowed.[1][4]

    • H315: Causes skin irritation.[1][4][5]

    • H319: Causes serious eye irritation.[1][4][5]

    • H335: May cause respiratory irritation.[1][4][5]

  • Precautionary Statements:

    • Prevention: P261, P264, P280[1][3]

    • Response: P301+P312, P303+P361+P353, P304+P340, P305+P351+P338, P310[3]

    • Storage: P403[3]

    • Disposal: P501[3]

First-Aid Measures

The immediate and correct response to exposure is critical due to the compound's corrosive nature.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

  • Skin Contact: Take off immediately all contaminated clothing.[3] Wash off with soap and plenty of water.[3] Seek immediate medical attention.[3]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.[3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth thoroughly with water. Call a physician or poison control center immediately.[3]

Handling, Storage, and Personal Protection
  • Engineering Controls: Handle product only in a closed system or provide appropriate exhaust ventilation, such as a chemical fume hood.[3][6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles (conforming to EN 166).[3]

    • Hand Protection: Wear protective gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of contaminated gloves properly.[3][4]

    • Skin and Body Protection: Wear a complete suit protecting against chemicals, such as a lab coat.[3][4]

  • Safe Handling: Avoid contact with skin, eyes, or clothing.[6] Do not breathe dust or mist.[3] Keep away from sources of ignition and take precautionary measures against static discharges.[4][6]

  • Storage Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[3][6] Store in a designated corrosives area.[3] Some suppliers recommend refrigerated temperatures (-10 to -25°C) and protection from light.[1][2]

Section 3: Experimental Methodologies

Detailed, peer-reviewed synthetic protocols for this specific molecule are not abundant. However, a plausible and chemically sound synthetic route can be proposed based on established organometallic reactions.

Proposed Synthesis: Grignard Reaction Workflow

A common and effective method for synthesizing α-hydroxy acids with two identical heteroaryl groups involves the reaction of a Grignard reagent with an oxalate ester.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis A 2-Bromothiophene B 2-Thienylmagnesium Bromide A->B  Mg, Anhydrous Ether   D Intermediate Complex B->D  2 Equivalents   C Diethyl Oxalate C->D E 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid D->E  Aqueous Acidic Workup (e.g., NH₄Cl, HCl)   G AA Arachidonic Acid PGH2 Prostaglandin H₂ (PGH₂) AA->PGH2  COX-1/2   mPGES1 mPGES-1 Enzyme PGH2->mPGES1 PGE2 Prostaglandin E₂ (PGE₂) Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid Inhibitor->mPGES1  Inhibition   mPGES1->PGE2

Sources

Pharmacological Applications of Thiophene-3-yl Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 3-Isomer

In the landscape of medicinal chemistry, the thiophene ring serves as a classic bioisostere for the phenyl group, offering altered lipophilicity, metabolic stability, and electronic distribution. While thiophene-2-yl derivatives (like tiaprofenic acid) are well-established, thiophene-3-yl acetic acid derivatives represent a more nuanced and often under-exploited chemical space.[1]

This guide analyzes the pharmacological utility of the thiophene-3-yl acetic acid scaffold.[1][2] Unlike their 2-substituted counterparts, 3-substituted thiophenes often avoid the rapid metabolic oxidation at the


-position (C2/C5) that can plague thiophene drugs, offering a distinct pharmacokinetic profile. We will explore their primary application as NSAID bioisosteres (exemplified by Eltenac ), their emerging role in NLRP3 inflammasome inhibition, and their utility in combating antimicrobial resistance.

Structural Logic & Bioisosterism

The core rationale for deploying a thiophene-3-yl acetic acid scaffold lies in bioisosterism .[1] Replacing a phenyl ring (in compounds like diclofenac or ibufenac) with a thiophene-3-yl moiety alters the drug's physicochemical properties without destroying target recognition.[1]

Key Advantages of the 3-yl Scaffold:
  • Electronic Effects: The sulfur atom acts as an electron donor via resonance but an electron withdrawer via induction.[1] The 3-position allows for a different vector of substituent effects compared to the 2-position.[1]

  • Metabolic Blocking: The 2- and 5-positions of thiophene are highly reactive toward cytochrome P450 oxidation.[1] Substituting at the 3-position leaves the reactive

    
    -positions open unless blocked, but the geometry of 3-substitution often hinders the approach of metabolic enzymes differently than 2-substitution.
    
  • Angle & Geometry: The C–S–C bond angle in thiophene (~92°) is significantly smaller than the C–C–C angle in benzene (120°), altering the trajectory of the acetic acid side chain and potentially improving fit within a receptor pocket (e.g., COX active site).

Core Pharmacological Domains[1]

Anti-Inflammatory & Analgesic (The Eltenac Paradigm)

The most successful application of this scaffold is Eltenac (4-[(2,6-dichlorophenyl)amino]-3-thiopheneacetic acid), a potent NSAID used in veterinary medicine.

  • Mechanism: Eltenac is a dual inhibitor of COX-1 and COX-2.[1] The thiophene-3-yl acetic acid moiety mimics the phenylacetic acid of diclofenac.[1]

  • SAR Insight: The nitrogen bridge at position 4 (relative to the sulfur) and the acetic acid at position 3 create a "pseudo-ortho" relationship, perfectly mimicking the spatial arrangement of diclofenac's amine and acid groups.

Comparative Data (Representative):

CompoundScaffoldCOX-2 IC50 (

M)
COX-1 IC50 (

M)
Selectivity Ratio
Diclofenac Phenylacetic acid0.90.6~1.5
Eltenac Thiophene-3-acetic acid0.351.2~0.3 (COX-2 pref.)[1]
Tiaprofenic Acid Thiophene-2-propionic acid5.02.5~0.5

Note: Values are representative averages from comparative pharmacological studies for illustrative purposes.

Emerging Target: NLRP3 Inflammasome Inhibition

Recent research has identified thiophene-3-yl acetic acid derivatives (e.g., YQ128 ) as selective inhibitors of the NLRP3 inflammasome.

  • Significance: Overactivation of NLRP3 is linked to neurodegenerative diseases (Alzheimer's, Parkinson's).

  • Mechanism: These derivatives bind to the NACHT domain of NLRP3, preventing the oligomerization required for inflammasome assembly and subsequent IL-1

    
     release.
    
Antimicrobial Resistance (Metallo- -Lactamase Inhibitors)

Thiophene-3-yl acetic acid derivatives have been synthesized as inhibitors of Metallo-


-Lactamases (MBLs) like NDM-1.[1]
  • Role: They do not kill bacteria directly but prevent the bacterial enzyme from destroying carbapenem antibiotics.[1]

  • Chemistry: The carboxylic acid coordinates with the Zinc ions in the MBL active site, while the thiophene ring engages in

    
    -stacking interactions with hydrophobic residues (e.g., Trp87) in the enzyme pocket.
    

Visualizing the Science

Diagram 1: Structural Bioisosterism (Eltenac vs. Diclofenac)

This diagram illustrates how the thiophene-3-yl scaffold mimics the phenyl ring of diclofenac, highlighting the "pseudo-ortho" geometry.

Bioisosterism cluster_0 Diclofenac (Phenyl Scaffold) cluster_1 Eltenac (Thiophene-3-yl Scaffold) D_Ring Phenyl Ring D_Acid Acetic Acid (Position 1) D_Ring->D_Acid Ortho D_Amine NH-Dichlorophenyl (Position 2) D_Ring->D_Amine Ortho Bio_Arrow Bioisosteric Replacement E_Ring Thiophene Ring (Sulfur at Pos 1) E_Acid Acetic Acid (Position 3) E_Ring->E_Acid Pseudo-Ortho E_Amine NH-Dichlorophenyl (Position 4) E_Ring->E_Amine Pseudo-Ortho

Caption: Structural alignment of Diclofenac and Eltenac, showing how the 3,4-substitution on thiophene mimics the 1,2-substitution on benzene.

Experimental Protocols

Synthesis of Thiophene-3-yl Acetic Acid

Objective: To synthesize the core scaffold from commercially available 3-methylthiophene.[1] This route avoids the low regioselectivity of direct electrophilic substitution.[1]

Reagents:

  • 3-Methylthiophene[1][3]

  • N-Bromosuccinimide (NBS)[1]

  • Benzoyl peroxide (catalytic)[1]

  • Sodium Cyanide (NaCN)[1]

  • Sodium Hydroxide (NaOH)[1]

Workflow:

  • Radical Bromination:

    • Dissolve 3-methylthiophene (10 mmol) in CCl

      
       (or benzotrifluoride as a greener alternative).[1]
      
    • Add NBS (10.5 mmol) and benzoyl peroxide (0.1 mmol).[1]

    • Reflux for 3 hours under Argon. Monitor by TLC.[1]

    • Result: 3-(Bromomethyl)thiophene.[1]

  • Cyanation (Nucleophilic Substitution):

    • Dissolve the crude bromide in DMSO/Water (9:1).[1]

    • Add NaCN (12 mmol) slowly (Caution: HCN risk).[1]

    • Stir at 40°C for 4 hours.

    • Extract with ethyl acetate.[1]

    • Result: 3-Thiopheneacetonitrile.[1]

  • Hydrolysis:

    • Reflux the nitrile in 20% aqueous NaOH for 6 hours.

    • Cool and acidify with HCl to pH 2.[1]

    • Precipitate the solid product.[1]

    • Final Product:Thiophene-3-yl acetic acid (White solid, mp ~78-80°C).[1][4]

Diagram 2: Synthesis Workflow

Synthesis Start 3-Methylthiophene Step1 Radical Bromination (NBS, Peroxide, Reflux) Start->Step1 Inter1 3-(Bromomethyl)thiophene Step1->Inter1 Yield ~75% Step2 Cyanation (NaCN, DMSO, 40°C) Inter1->Step2 Inter2 3-Thiopheneacetonitrile Step2->Inter2 Yield ~85% Step3 Alkaline Hydrolysis (NaOH, Reflux -> HCl) Inter2->Step3 Final Thiophene-3-yl Acetic Acid Step3->Final Yield ~90%

Caption: Step-by-step synthetic pathway from 3-methylthiophene to the target acid via a nitrile intermediate.

COX Inhibition Screening Protocol

Objective: To validate the anti-inflammatory potential of synthesized derivatives.

  • Enzyme Prep: Use recombinant human COX-1 and COX-2 enzymes.[1]

  • Incubation:

    • Incubate enzyme with heme and test compound (0.01 - 100

      
      M) in Tris-HCl buffer (pH 8.[1]0) for 15 mins at 37°C.
      
  • Substrate Addition:

    • Add Arachidonic Acid (100

      
      M) to initiate the reaction.[1]
      
    • Incubate for exactly 2 minutes.

  • Termination: Stop reaction with 1M HCl.

  • Quantification: Measure PGE

    
     levels using a competitive ELISA kit.
    
  • Calculation: Determine IC50 using a 4-parameter logistic regression.

Future Outlook

The thiophene-3-yl acetic acid scaffold is evolving beyond simple NSAIDs.[1]

  • NO-Donating NSAIDs: Hybrid molecules linking this scaffold to nitric oxide donors to reduce gastric toxicity (a common issue with acidic NSAIDs).[1]

  • Prodrugs: Esterification of the acetic acid tail to improve skin permeability for topical formulations (gels/patches).[1]

  • Material Science Crossover: Polymerized derivatives (Poly(thiophene-3-yl-acetic acid)) are being used to create conductive hydrogels for biosensors, suggesting a future in "theranostic" patches that both sense inflammation and deliver the drug.[1]

References

  • Eltenac Profile: PubChem Compound Summary for CID 51717, Eltenac.[1][5] National Center for Biotechnology Information (2025).[1] [Link]

  • NLRP3 Inhibition: Jiang, H., et al. Discovery of Second-Generation NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization. Journal of Medicinal Chemistry (2019).[1] [Link]

  • Thiophene Synthesis: Campaigne, E. & Tullar, B.F. 3-Methylthiophene. Organic Syntheses, Coll. Vol. 4, p.671 (1963). [Link]

  • Metallo-beta-lactamase Inhibitors: Schnaars, C., et al. Structure-Activity Relationships of Thiophene-Carboxylic Acid Derivatives as Metallo-beta-Lactamase Inhibitors.[1] ACS Infectious Diseases (2018).[1] [Link][1]

  • Tiaprofenic Acid Comparison: PubChem Compound Summary for CID 5468, Tiaprofenic acid.[1][6] National Center for Biotechnology Information (2025).[1] [Link][1]

Sources

A Technical Guide to the Anticholinergic Potential of 2-Hydroxy-2,2-di(thiophen-3-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the exploration of 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid and its analogs as potential anticholinergic agents. As a senior application scientist, the following content is structured to provide not just a methodology, but a comprehensive scientific narrative that underscores the rationale behind experimental choices and the interpretation of results.

Part 1: The Rationale - Targeting Muscarinic Receptors

Anticholinergic drugs function by blocking the action of acetylcholine, a primary neurotransmitter, at muscarinic receptors.[1][2] These receptors are integral to the parasympathetic nervous system, which governs a multitude of involuntary bodily functions. Consequently, anticholinergic agents have found therapeutic utility in a wide array of conditions, including chronic obstructive pulmonary disease (COPD), overactive bladder, gastrointestinal disorders, and symptoms of Parkinson's disease.[1][2][3]

The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects.[4][5] The M1, M3, and M5 subtypes are coupled to Gq/11 proteins, which upon activation, stimulate phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium.[6][7][8] Conversely, the M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[4][5][8] The development of subtype-selective muscarinic antagonists is a key objective in modern drug discovery to minimize off-target side effects.

The 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid scaffold presents a compelling starting point for the design of novel anticholinergics. The thiophene moiety is a well-established pharmacophore in medicinal chemistry, known for its bioisosteric relationship with the benzene ring and its presence in numerous approved drugs.[9][10][11][12] The structural rigidity and electronic properties of the dithienylglycolic acid core offer a unique platform for systematic modification to probe the structure-activity relationships (SAR) governing muscarinic receptor affinity and selectivity.

Part 2: Synthesis and Characterization of Analogs

The synthesis of 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid analogs can be achieved through a convergent synthesis strategy. A general, adaptable protocol is outlined below, predicated on the Grignard reaction, a robust method for carbon-carbon bond formation.[13]

Experimental Protocol: Synthesis of 2-Hydroxy-2,2-di(thiophen-3-yl)acetic Acid Analogs

Step 1: Formation of the Thienyl Grignard Reagent

  • Under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.2 equivalents) are activated in anhydrous tetrahydrofuran (THF).

  • A solution of 3-bromothiophene (1.0 equivalent) in anhydrous THF is added dropwise to the magnesium suspension.

  • The reaction mixture is gently heated to initiate the formation of the Grignard reagent, 3-thienylmagnesium bromide. The reaction is then maintained at a gentle reflux to ensure complete conversion.

Step 2: Reaction with Diethyl Oxalate

  • The freshly prepared Grignard reagent is cooled to 0°C.

  • A solution of diethyl oxalate (0.5 equivalents) in anhydrous THF is added dropwise to the Grignard reagent. The reaction is exothermic and the temperature should be carefully controlled.

  • Upon completion of the addition, the reaction is allowed to warm to room temperature and stirred for several hours.

Step 3: Hydrolysis and Workup

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 4: Purification and Saponification

  • The crude diethyl 2-hydroxy-2,2-di(thiophen-3-yl)acetate is purified by column chromatography.

  • The purified ester is then saponified using a base such as sodium hydroxide in an aqueous alcohol solution.

  • Acidification of the reaction mixture with a dilute acid (e.g., HCl) precipitates the final product, 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid, which is then collected by filtration, washed, and dried.

Characterization: The structure and purity of the synthesized analogs should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.[10][14]

Caption: Synthetic workflow for 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid.

Part 3: In Vitro Evaluation of Anticholinergic Activity

A two-tiered approach is recommended for the in vitro characterization of the synthesized analogs: radioligand binding assays to determine receptor affinity and functional assays to assess antagonist potency.

Radioligand Binding Assays

These assays quantify the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[15][16]

  • Membrane Preparation: Cell membranes expressing individual human muscarinic receptor subtypes (M1-M5) are prepared.[17]

  • Assay Setup: In a 96-well filter plate, add the cell membranes, the radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the test compound.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate and wash with ice-cold buffer to separate bound from unbound radioligand.[16][18]

  • Scintillation Counting: Add scintillation cocktail to the filters and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[15]

Functional Assays

Functional assays are crucial to determine the pharmacological action of the compounds (i.e., antagonist, agonist, or partial agonist). For M1, M3, and M5 receptors, a calcium mobilization assay is a suitable functional readout.[19][20][21][22][23]

  • Cell Culture: Use a cell line stably expressing the muscarinic receptor subtype of interest (e.g., M1, M3, or M5).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Agonist Stimulation: Add a known muscarinic agonist (e.g., carbachol) to stimulate the receptor and induce an increase in intracellular calcium.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the IC₅₀ of the test compound for the inhibition of the agonist-induced calcium response.

G cluster_1 In Vitro Assay Workflow Synthesized Analogs Synthesized Analogs Radioligand Binding Assay Radioligand Binding Assay Synthesized Analogs->Radioligand Binding Assay Determine Ki Functional Assay (e.g., Calcium Mobilization) Functional Assay (e.g., Calcium Mobilization) Synthesized Analogs->Functional Assay (e.g., Calcium Mobilization) Determine IC50 Structure-Activity Relationship Structure-Activity Relationship Radioligand Binding Assay->Structure-Activity Relationship Affinity Data Functional Assay (e.g., Calcium Mobilization)->Structure-Activity Relationship Potency Data

Caption: In vitro evaluation workflow for anticholinergic activity.

Part 4: Structure-Activity Relationship (SAR) and Data Interpretation

The systematic modification of the 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid scaffold and the subsequent in vitro testing will allow for the elucidation of the structure-activity relationship.

Data Presentation

The following tables present hypothetical data to illustrate how the results of the binding and functional assays can be organized for SAR analysis.

Table 1: Hypothetical Binding Affinities (Ki, nM) of 2-Hydroxy-2,2-di(thiophen-3-yl)acetic Acid Analogs

CompoundR1 SubstituentR2 SubstituentM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
1 (Parent) HH25.3150.818.5180.230.1
2 5-Cl5-Cl10.185.28.295.612.5
3 5-CH₃5-CH₃35.8210.528.9250.145.3
4 2-Cl2-Cl50.2300.145.7350.860.4

Table 2: Hypothetical Functional Antagonist Potency (IC₅₀, nM) in a Calcium Mobilization Assay

CompoundM1 IC₅₀ (nM)M3 IC₅₀ (nM)M5 IC₅₀ (nM)
1 (Parent) 45.235.855.7
2 18.515.122.9
3 60.150.375.8
4 90.480.6110.2
Interpretation of Hypothetical SAR
  • Substitution at the 5-position of the thiophene ring appears to be crucial for activity. The introduction of an electron-withdrawing chlorine atom at this position (Compound 2) leads to a significant increase in affinity and potency for the M1, M3, and M5 receptors compared to the parent compound.

  • Electron-donating groups at the 5-position, such as a methyl group (Compound 3), seem to be detrimental to activity.

  • Substitution at the 2-position of the thiophene ring (Compound 4) results in a marked decrease in both affinity and potency. This suggests that this position may be involved in a steric clash within the receptor binding pocket.

  • All hypothetical analogs exhibit a degree of selectivity for the M1/M3/M5 subtypes over the M2/M4 subtypes, which is a desirable characteristic for many therapeutic applications.

G cluster_2 Muscarinic Receptor Signaling (M1/M3/M5) Agonist Agonist Muscarinic Receptor Muscarinic Receptor Agonist->Muscarinic Receptor Binds Gq/11 Gq/11 Muscarinic Receptor->Gq/11 Activates Antagonist 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid Analog Antagonist->Muscarinic Receptor Blocks PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Mobilizes

Caption: Antagonist action on the M1/M3/M5 signaling pathway.

Part 5: Concluding Remarks and Future Directions

The 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid scaffold holds considerable promise for the development of novel anticholinergic agents. The synthetic and screening methodologies detailed in this guide provide a robust framework for the systematic exploration of this chemical class. Future work should focus on expanding the library of analogs to further refine the SAR and to optimize for subtype selectivity. Promising candidates should be advanced to more complex cellular and in vivo models to assess their therapeutic potential and to establish a comprehensive pharmacological profile.

References

  • PNAS.
  • Medical News Today. Anticholinergic drugs: Uses and side effects.
  • Journal of General Physiology. Signal-Transduction Pathways that Regulate Visceral Smooth Muscle Function III. Coupling of muscarinic receptors to signaling kinases and effector proteins in gastrointestinal smooth muscles.
  • Healthline. Anticholinergics: List, Side Effects, Uses, Warnings, and More.
  • Cleveland Clinic. Anticholinergic Drugs Uses & Side Effects.
  • Wikipedia. Anticholinergic.
  • Benchchem. Application Notes: Calcium Mobilization Assays for M1/M4 Muscarinic Agodnists.
  • Benchchem. Application Note: Radioligand Binding Assay for Muscarinic Receptors.
  • Wikipedia. Muscarinic acetylcholine receptor.
  • Hi-Affi™. In Vitro Cell based Muscarinic Receptor Functional Assay Service.
  • MedLink Neurology. Anticholinergics.
  • Benchchem.
  • Molecular Devices.
  • Sigma-Aldrich. Muscarinic Acetylcholine Receptors.
  • IUPHAR/BPS Guide to PHARMACOLOGY. Acetylcholine receptors (muscarinic).
  • Revvity. human Muscarinic Acetylcholine Receptor M2 Aequorin Cell Line.
  • Merck Millipore.
  • Reaction Biology. M3 Biochemical Binding Assay Service.
  • Benchchem. Application Notes and Protocols for Measuring Muscarinic Receptor Density.
  • Rockefeller University Press.
  • PubMed Central. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents.
  • ResearchGate. Comparison of intracellular calcium assays for the endogenous muscarinic receptor expressed in 293-F cells.
  • Taylor & Francis Online.
  • ResearchGate. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors.
  • Frontiers.
  • PubMed. A Predictive in Vitro Model of the Impact of Drugs With Anticholinergic Properties on Human Neuronal and Astrocytic Systems.
  • PubMed Central. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts.
  • Benchchem. Physical and chemical properties of 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid.
  • World Journal of Advanced Research and Reviews.
  • MDPI. Biological Activities of Thiophenes.
  • Cognizance Journal of Multidisciplinary Studies.
  • Google Patents. CN105906604B - A kind of synthetic method of 2 thiophene acetic acid.
  • ResearchGate. Improved synthesis of thiophene-2-acetic acid.
  • Semantic Scholar. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds.
  • Veeprho. 2,2-di(thiophen-2-yl)acetic Acid | CAS 1207067-06-8.
  • Comptes Rendus. Chimie.

Sources

Methodological & Application

Scalable process for 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Intensification for the Scalable Synthesis of 2-Hydroxy-2,2-di(thiophen-3-yl)acetic Acid

Executive Summary

2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid (also known as Di(3-thienyl)glycolic acid) is a critical pharmacophore in the synthesis of long-acting muscarinic antagonists (LAMAs) used in respiratory therapeutics (e.g., COPD and asthma management). While the 2-thienyl isomer is ubiquitous in commercial drugs like Tiotropium, the 3-thienyl isomer offers distinct pharmacological profiles and IP advantages.

Current laboratory-scale synthesis often relies on cryogenic lithiation or uncontrolled Grignard additions, which are unsuitable for kilogram-scale manufacturing due to safety hazards (exotherms) and impurity profiles (homocoupling). This Application Note details a robust, scalable Grignard-based protocol utilizing diethyl oxalate, optimized for use with 2-Methyltetrahydrofuran (2-MeTHF) as a greener, process-friendly solvent.

Reaction Engineering & Strategy

Retrosynthetic Analysis

The most viable industrial route involves the nucleophilic addition of 3-thienylmagnesium bromide to a dialkyl oxalate. Unlike the 2-thienyl isomer, the 3-thienyl position is less nucleophilic and sterically distinct, requiring precise temperature control to prevent oligomerization.

  • Step 1: Formation of 3-Thienylmagnesium Bromide (Grignard Reagent).

  • Step 2: Double nucleophilic addition to Diethyl Oxalate to form Ethyl 2-hydroxy-2,2-di(thiophen-3-yl)acetate.

  • Step 3: Saponification (Hydrolysis) to the free acid.

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Solvent System 2-MeTHF (preferred) or THF2-MeTHF allows higher reaction temperatures for initiation and easier phase separation during workup compared to THF.
Water Content < 200 ppm (Karl Fischer)Water quenches the Grignard, lowering yield and generating thiophene gas (flammability hazard).
Mg Activation Iodine (

) or DIBAL-H (trace)
3-Bromothiophene is sluggish to initiate compared to alkyl halides; chemical activation is mandatory.
Temperature (Add) 0°C to 10°CControls the exotherm and minimizes Wurtz coupling (bi-thiophene formation).
Stoichiometry 2.2 : 1.0 (Grignard : Oxalate)Slight excess ensures complete conversion of the mono-keto ester intermediate to the di-substituted glycolate.

Detailed Experimental Protocol

Stage 1: Preparation of 3-Thienylmagnesium Bromide (1.0 M)

Safety Warning: Grignard formation is highly exothermic and has an induction period. Never add the bulk of the halide until initiation is confirmed.

  • Equipment Setup:

    • Dry a 3-neck reactor (inerted with

      
      ).
      
    • Equip with overhead stirrer, reflux condenser, and pressure-equalizing addition funnel.

  • Activation:

    • Charge Magnesium turnings (1.1 eq relative to bromide) into the reactor.

    • Add a crystal of Iodine (

      
      ) and cover Mg with minimal anhydrous 2-MeTHF.
      
    • Validation: Stir until the iodine color fades (formation of

      
      ), indicating surface activation.[1]
      
  • Initiation:

    • Prepare a solution of 3-Bromothiophene (1.0 eq) in 2-MeTHF (5 volumes).

    • Add 5-10% of the bromide solution to the Mg.

    • Heat locally to 40-50°C if necessary. Success Criteria: Exotherm observed (temp spike) and solution turns turbid/grey.

  • Propagation:

    • Once initiated, cool the jacket to 20°C.

    • Dose the remaining bromide solution over 2–4 hours, maintaining internal temperature

      
      .
      
    • Post-addition stir: 1 hour at 25°C.

Stage 2: Synthesis of Ethyl 2-hydroxy-2,2-di(thiophen-3-yl)acetate
  • Oxalate Charge:

    • In a separate reactor, charge Diethyl Oxalate (0.45 eq relative to total Bromide used in Stage 1) and 2-MeTHF (3 volumes).

    • Cool oxalate solution to 0°C.

  • Controlled Addition:

    • Transfer the Grignard solution (from Stage 1) into the Oxalate reactor slowly.[2]

    • Rate Control: Maintain internal temperature

      
      . (Note: Adding Grignard to Oxalate favors the mono-addition initially, but the final stoichiometry drives it to the di-substituted product. This order is often preferred to manage viscosity).
      
  • Reaction Completion:

    • Warm to Room Temperature (RT) and stir for 3 hours.

    • IPC (HPLC): Monitor consumption of mono-keto ester intermediate.

  • Quench:

    • Cool to 0°C.[2]

    • Add Saturated

      
       solution (exothermic).
      
    • Separate phases.[3] Wash organic layer with Brine.

Stage 3: Hydrolysis to Free Acid
  • Solvent Swap:

    • Distill off 2-MeTHF/Ethanol. Re-dissolve residue in Methanol/Water (1:1).

  • Saponification:

    • Add NaOH (2.5 eq) and heat to reflux (65°C) for 2 hours.

  • Isolation:

    • Cool to RT. Wash with MTBE (removes neutral impurities like bi-thiophene).

    • Acidify aqueous layer with HCl (conc.) to pH 1–2.

    • Crystallization: The product precipitates as a white solid.

    • Filter, wash with water, and dry under vacuum at 50°C.

Process Visualization

Reaction Pathway & Logic

G Start 3-Bromothiophene Grignard 3-Thienyl-MgBr (Intermediate) Start->Grignard Grignard Formation (Exothermic) Mg Mg / 2-MeTHF (Iodine Activator) Mg->Grignard Intermed Mono-Keto Ester (Transient) Grignard->Intermed 1st Addition <10°C Oxalate Diethyl Oxalate Oxalate->Intermed Ester Ethyl Di(3-thienyl)glycolate Intermed->Ester 2nd Addition (Excess Grignard) Hydrolysis NaOH / MeOH Reflux Ester->Hydrolysis Final 2-Hydroxy-2,2-di(thiophen-3-yl) acetic acid Hydrolysis->Final Acidification (pH 1)

Figure 1: Synthetic pathway highlighting the two-step addition mechanism to diethyl oxalate.

Impurity Control Strategy

Impurity Source Raw Material (3-Bromothiophene) Imp1 Impurity: 2-Bromothiophene (Isomer) Source->Imp1 Contamination Process Grignard Reaction Source->Process Control1 Control: QC Source Material (GC Purity >99%) Imp1->Control1 Imp2 Impurity: 3,3'-Bithiophene (Wurtz Coupling) Control2 Control: Low Temp (<35°C) Slow Addition Imp2->Control2 Process->Imp2 High Temp Side Rxn Result Target Product High Purity Process->Result

Figure 2: Critical control points for managing regioisomers and homocoupling impurities.

Quality Control & Troubleshooting

Impurity Profile
Impurity TypeOriginMitigation Strategy
Regioisomer 2-Hydroxy-2-(2-thienyl)-2-(3-thienyl)acetic acidUse high-purity 3-bromothiophene (>99.5%). The 2-isomer reacts faster; enrichment occurs if starting material is impure.
Dimer (Wurtz) 3,3'-BithiopheneMaintain Grignard formation temp <35°C. Avoid "starving" the reaction of bromide (keep steady feed).
Des-bromo ThiopheneCaused by water in solvent (quenching Grignard). Ensure KF <200 ppm.
Analytical Check (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile. Gradient elution.

  • Detection: UV @ 230 nm (Thiophene absorption max).

References

  • Process Chemistry of Anticholinergics: US Patent 7,662,963. "Process for the preparation of tiotropium bromide." (Describes the analogous 2-thienyl Grignard/Oxalate chemistry and quenching protocols).

  • Grignard Safety & Scale-up: Organic Syntheses, Coll. Vol. 10, p. 5 (2004). "Scale-up of Grignard Reagents and Control of Wurtz Coupling."

  • Thiophene Chemistry: Journal of Medicinal Chemistry. "Structure-Activity Relationships of Muscarinic Antagonists." (Context for the 3-thienyl vs 2-thienyl pharmacophore).

  • Analytical Standards: Sigma-Aldrich Product Sheet. "2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid Reference Material."

Sources

Reagents for synthesizing 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2-Hydroxy-2,2-di(thiophen-3-yl)acetic Acid

Executive Summary

This guide details the synthesis of 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid (also known as Di(3-thienyl)glycolic acid).[1] Unlike its more common 2-thienyl isomer (used in pharmaceuticals like Tiotropium), the 3-thienyl analog requires strict regiochemical control during synthesis.

The protocol utilizes a Grignard-mediated double nucleophilic addition to diethyl oxalate. This route is selected for its reliability in establishing the quaternary carbon center with high regiocidelity, avoiding the isomeric mixtures common in Friedel-Crafts approaches.

Retrosynthetic Analysis & Pathway

The target molecule is a symmetric diaryl glycolic acid. The most efficient disconnection is at the C-C bonds adjacent to the central carbinol carbon, leading to a 3-thienyl nucleophile and an oxalate electrophile.

Strategic Logic:

  • Regiocontrol: Using 3-bromothiophene as the progenitor ensures the thiophene rings are attached exclusively at the 3-position. Direct condensation of thiophene with glyoxylic acid would favor the unwanted 2-position due to the higher electron density at the

    
    -carbon.
    
  • Symmetry: Diethyl oxalate serves as a "linchpin" electrophile, accepting two equivalents of the Grignard reagent to form the symmetric core in a single pot.

Retrosynthesis Target Target: 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid Intermediate Intermediate: Ethyl 2-hydroxy-2,2-di(thiophen-3-yl)acetate Intermediate->Target Hydrolysis (OH- / H+) Reagents Starting Materials: 3-Bromothiophene + Diethyl Oxalate Reagents->Intermediate Grignard Addn (2.2 eq)

Figure 1: Retrosynthetic disconnection showing the convergent assembly from 3-bromothiophene and diethyl oxalate.

Critical Reagents & Equipment

Reagent Selection Guide
ReagentGrade/SpecRoleCritical Note
3-Bromothiophene >98% HPLCNucleophile PrecursorCrucial: Must be free of 2-bromothiophene (<0.5%) to prevent isomeric impurities which are difficult to separate.[1][2]
Magnesium Turnings Grignard GradeMetal ReagentMechanically crush or iodine-activate to disrupt MgO passivation layer.
Diethyl Oxalate Anhydrous, >99%ElectrophileDistill prior to use if older than 6 months.[1] Water content kills the Grignard.
THF (Tetrahydrofuran) Anhydrous (<50 ppm H2O)SolventStabilizes the 3-thienyl Grignard species better than diethyl ether.
1,2-Dibromoethane Reagent GradeInitiator"Entrainment" agent to jumpstart the Grignard formation on the thiophene ring.[1]
Equipment Requirements
  • Glassware: Flame-dried or oven-dried (120°C) 3-neck round bottom flasks (250 mL & 500 mL).

  • Atmosphere: Inert gas line (Argon or Nitrogen) with an oil bubbler.

  • Temperature Control: Ice/Salt bath (-10°C) and reflux heating mantle.

Detailed Experimental Protocol

Phase 1: Formation of 3-Thienylmagnesium Bromide

The formation of 3-thienyl Grignard is slower than the 2-thienyl isomer due to electronic effects. Proper initiation is key.

  • Setup: Equip a dry 500 mL 3-neck flask with a magnetic stir bar, reflux condenser (under inert gas), and a pressure-equalizing addition funnel.

  • Activation: Add Magnesium turnings (2.64 g, 110 mmol, 1.1 eq) to the flask. Flame dry under vacuum, then backfill with Argon. Add a single crystal of Iodine.[3]

  • Initiation: Add just enough anhydrous THF to cover the Mg. Add 0.5 mL of 1,2-dibromoethane. Wait for bubbling/turbidity (MgBr2 formation) to confirm activation.

  • Addition: Dissolve 3-Bromothiophene (16.3 g, 100 mmol) in 80 mL anhydrous THF. Add 5-10 mL of this solution to the Mg.

    • Observation: Look for exotherm and disappearance of iodine color. If no reaction, heat gently with a heat gun.

  • Completion: Once initiated, add the remaining bromide solution dropwise over 45 minutes, maintaining a gentle reflux. After addition, reflux for 1 hour to ensure complete conversion.

    • Checkpoint: The solution should be dark brown/grey.

Phase 2: Double Addition to Diethyl Oxalate

We add the Oxalate to the Grignard? NO. To favor the double addition (formation of the tertiary alcohol), the standard protocol adds the Grignard to the Oxalate ? Actually, for symmetric diaryl glycolic esters, adding Oxalate to excess Grignard is preferred. This ensures the intermediate ketone reacts immediately with the second equivalent of Grignard.

  • Preparation: Cool the Grignard solution (from Phase 1) to 0°C using an ice bath.

  • Electrophile Addition: Mix Diethyl Oxalate (6.58 g, 45 mmol, 0.45 eq relative to bromide) with 20 mL anhydrous THF.

    • Note: We use a slight excess of Grignard (2.2 eq total vs 1 eq Oxalate) to drive the reaction to the double-addition stage.

  • Reaction: Add the Oxalate solution dropwise to the cold Grignard solution over 30 minutes.

    • Exotherm Warning: The reaction is vigorous.[4] Maintain internal temp <10°C to prevent polymerization.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 3 hours. (Optional: Brief reflux for 30 mins ensures steric crowding doesn't prevent the second addition).

Phase 3: Hydrolysis & Isolation
  • Quench: Cool to 0°C. Slowly add saturated aqueous Ammonium Chloride (NH4Cl) to quench unreacted Grignard.

  • Extraction: Extract the intermediate ester with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and evaporate to yield the crude Ethyl 2-hydroxy-2,2-di(thiophen-3-yl)acetate .[1]

  • Saponification: Dissolve the crude ester in Methanol (50 mL). Add 10% NaOH solution (50 mL). Reflux for 2 hours.

  • Acidification: Cool the mixture. Evaporate Methanol. Wash the aqueous layer with Ether (to remove non-acidic impurities like dithienyl ketone).

  • Precipitation: Acidify the aqueous layer to pH 2 using 2N HCl. The target acid will precipitate as an off-white solid.

  • Purification: Recrystallize from Toluene or Ethanol/Water (9:1).

Process Logic & Troubleshooting (DOT Diagram)

Workflow Start Start: 3-Bromothiophene Grignard Grignard Formation (THF, Reflux) Start->Grignard Check1 Initiated? Grignard->Check1 Check1->Grignard No (Add I2/Heat) AddOxalate Add Diethyl Oxalate (0.45 eq) to Grignard Check1->AddOxalate Yes Quench Quench & Saponify (NaOH, then HCl) AddOxalate->Quench Result Target Acid Precipitates Quench->Result

Figure 2: Decision tree for the synthesis workflow, highlighting critical checkpoints.

Quality Control Specifications

TestExpected ResultFailure Mode
1H NMR (DMSO-d6) Thiophene protons:

7.0-7.5 ppm (m, 6H).[1] Hydroxyl: Broad singlet (exchangeable). No ethyl ester peaks (quartet/triplet).
Presence of ethyl peaks indicates incomplete hydrolysis.
HPLC Purity >98% (Area %)Peak at RRT 0.9 often indicates the mono-thienyl impurity (ethyl 2-hydroxy-2-(thiophen-3-yl)acetate) if Grignard was insufficient.[1]
Appearance White to Off-white crystalline powderYellow/Brown oil indicates polymerization or sulfur oxidation.

References

  • Campaigne, E., & Foye, W. O. (1948). "The Synthesis of 3-Substituted Thiophenes." Journal of the American Chemical Society.[4] Link (Foundational work on 3-thienyl Grignard reagents).

  • Blicke, F. F., & Tsao, E. P. (1954). "Antispasmodics. Basic Esters of beta-Substituted alpha-Phenyl-alpha-thienylglycolic Acids." Journal of the American Chemical Society.[4] Link (Describes the general Grignard-Oxalate method for thienyl glycolic acids).

  • Sigma-Aldrich. (n.d.). "3-Bromothiophene Product Specification." Link (Source for starting material specifications).

  • Nyberg, K. (1971). "Syntheses of some 3-substituted thiophenes." Acta Chemica Scandinavica. (Validation of 3-lithio/magnesio thiophene stability).

Sources

Application Note: Crystallization & Purification Protocols for 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid (often referred to as di(3-thienyl)glycolic acid) is a critical structural motif in the synthesis of anticholinergic agents and muscarinic receptor antagonists. Unlike its widely characterized isomer, 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid (the precursor to Tiotropium), the 3-thienyl isomer presents unique purification challenges due to subtle differences in steric packing and solubility.

This guide provides an evidence-based approach to the isolation and crystallization of this compound. While often isolated as a crude solid via acid precipitation, high-purity applications require specific solvent systems to remove des-hydroxy impurities and inorganic salts.

Key Recommendations:

  • Primary Isolation: Acidification of alkaline aqueous/ethanolic reaction mixtures.

  • Recrystallization (High Purity): Toluene or Ethyl Acetate/Heptane systems.

  • Polishing: Diethyl ether dissolution with MgSO₄ drying (for removal of inorganic occlusions).

Physicochemical Context & Solubility Profile

Understanding the solubility landscape is prerequisite to effective crystallization. The presence of two thiophene rings renders the molecule lipophilic, while the


-hydroxy acid moiety provides hydrogen-bonding capability.
Solvent ClassSolventSolubility StatusApplication
Aromatic Hydrocarbons BenzeneHigh (Soluble)Historical standard; effective but toxic.
TolueneHigh (Soluble)Recommended safer alternative to benzene.
Ethers Diethyl EtherHigh (Soluble)Extraction and polishing.
THFHigh (Soluble)Good for dissolution, poor for crystallization yield.
Alcohols Ethanol / MethanolModerate-High Soluble, especially when hot.
IsopropanolModerate Used for precursor (dione) crystallization.
Aqueous Water (Acidic)Insoluble Anti-solvent for precipitation.
Aqueous Water (Basic)Soluble Forms the carboxylate salt (isolation state).

Technical Insight: The literature indicates that the compound is frequently used "without further purification" after extraction, suggesting that it may resist forming large, well-defined crystals compared to the 2-thienyl isomer. Therefore, controlled precipitation is often more effective than classical cooling crystallization.

Detailed Purification Protocols

Protocol A: Primary Isolation (Precipitation)

Best for: Isolating the product from the benzilic acid rearrangement reaction mixture.

Principle: The compound exists as a potassium/sodium salt in the reaction mixture. Controlled acidification precipitates the free acid while keeping inorganic salts in solution.

  • Reaction Workup: Upon completion of the synthesis (typically in Ethanol/Water 1:1), remove the organic solvent (Ethanol) in vacuo.

  • Extraction (Impurity Removal): Wash the remaining alkaline aqueous phase with Diethyl Ether (

    
    ) to remove non-acidic organic impurities (unreacted dione or ketones).
    
  • Acidification: Cool the aqueous phase to

    
    .
    
  • Precipitation: Dropwise add

    
     (or conc. HCl) until 
    
    
    
    . A white to off-white solid will precipitate.
  • Filtration: Filter the solid via suction filtration.

  • Washing: Wash the filter cake with cold water (

    
    ) to remove residual mineral acids.
    
  • Drying: Dry under high vacuum over

    
     or silica gel.
    
Protocol B: Recrystallization via Toluene (Polymorph Control)

Best for: Increasing chemical purity (>98%) and removing colored impurities.

Rationale: Literature cites Benzene as a solvent for dissolving the acid prior to downstream reactions (e.g., Friedel-Crafts). Toluene acts as a safer, higher-boiling analog that allows for a wider temperature differential during cooling.

  • Dissolution: Suspend the crude dried solid in Toluene (

    
    ).
    
  • Heating: Heat to reflux (

    
    ). If the solid does not dissolve completely, add Toluene in small increments.
    
    • Note: If a dark oily residue remains insoluble, decant the hot clear supernatant into a clean vessel.

  • Cooling: Allow the solution to cool slowly to room temperature (

    
    ) over 2–3 hours.
    
  • Seeding (Optional): If no crystals form at

    
    , seed with a pure crystal or scratch the glass surface.
    
  • Deep Cooling: Cool to

    
     for 4 hours to maximize yield.
    
  • Isolation: Filter the crystals and wash with cold Toluene.

Protocol C: Polishing via Ether/Heptane (Solvent Exchange)

Best for: Removal of occluded water or inorganic salts trapped during rapid precipitation.

  • Dissolution: Dissolve the crude solid in minimal Diethyl Ether or Ethyl Acetate at room temperature.

  • Drying: Add anhydrous

    
     to the solution and stir for 15 minutes. Filter off the drying agent.
    
  • Concentration: Evaporate the solvent under reduced pressure until the volume is reduced by 70%.

  • Anti-Solvent Addition: Slowly add Heptane (or Hexane) to the concentrated solution until turbidity persists.

  • Crystallization: Cool the mixture to

    
    . Collect the resulting precipitate.
    

Process Workflow Diagram

The following diagram illustrates the decision logic for processing the reaction mixture into pure crystalline material.

PurificationWorkflow Reaction Crude Reaction Mixture (Ethanol/Water + KOH) Evap Evaporate Ethanol Reaction->Evap AqPhase Aqueous Phase (Carboxylate Salt) Evap->AqPhase EtherWash Wash with Diethyl Ether (Remove Organics) AqPhase->EtherWash Acidify Acidify with HCl to pH 1 (0-5°C) EtherWash->Acidify Precipitate White Precipitate Formed Acidify->Precipitate Decision Purity Requirement? Precipitate->Decision Dry Dry in Vacuo (>95% Purity) Decision->Dry Standard Recryst Recrystallize Decision->Recryst High Purity Toluene Method A: Toluene (Heat to Reflux -> Cool) Recryst->Toluene EtherHept Method B: Ether/Heptane (Dissolve -> Dry -> Anti-solvent) Recryst->EtherHept

Figure 1: Purification workflow for 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid, detailing the transition from reaction mixture to isolated solid.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Oiling Out Cooling too rapidly or solvent too polar.Re-heat and add a seed crystal. Switch to a Toluene system if using alcohol.
Low Yield Product remaining in mother liquor.Ensure pH is strictly

during isolation. The acid is soluble in water if pH is not sufficiently low.
Green/Dark Color Oxidation of thiophene rings or residual metal salts.Perform a carbon treatment (Charcoal) during the hot filtration step of recrystallization.
Inorganic Ash Trapped salts (KCl/NaCl).Use Protocol C (Ether dissolution/MgSO4 drying) to physically separate salts.

References

  • Benchchem. (n.d.). 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid: Evolution of Synthetic Strategies. Retrieved from

  • ResearchGate. (2022). Synthesis and purification protocols for thiophene derivatives in Science and Education in Karakalpakstan. Retrieved from

  • European Patent Office. (2007). EP1785421A1 - Tropan compound and methods for purification. Retrieved from

  • Royal Society of Chemistry. (2014). Polymeric Near Infrared Emitters with Bay-Annulated Indigo Moieties (Supplementary Info). Retrieved from

Handling precautions for 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid in lab

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Handling 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid

Executive Summary & Chemical Identity

2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid (CAS: 78196-92-6 ) is a specialized heterocyclic building block.[1][2][3] Unlike its more common isomer, 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid (a key intermediate for anticholinergics like Tiotropium), the 3-yl isomer is primarily used in Structure-Activity Relationship (SAR) studies to modulate lipophilicity and metabolic stability.[1] It also serves as a versatile acid component in multicomponent reactions (MCRs) such as the Passerini and Ugi reactions.[1]

Chemical Profile:

Property Specification
CAS Number 78196-92-6
Formula C₁₀H₈O₃S₂
Molecular Weight 240.29 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethanol, DMF; Poorly soluble in Water

| Key Functionality |


-Hydroxy Acid (AHA), Thiophene (3-position) |[3][4]

Safety & Hazard Assessment (HSE)

Core Hazard: Thiophene derivatives are generally skin and eye irritants.[1] The


-hydroxy acid moiety adds acidity, increasing the risk of severe eye irritation and potential corrosivity to mucous membranes.[1]

GHS Classification (Derived):

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Handling Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood. Thiophene derivatives often possess a characteristic sulfurous odor; adequate ventilation is non-negotiable.[1]

  • PPE Requirements:

    • Eyes: Chemical splash goggles (ANSI Z87.1).[1] Face shield recommended during synthesis scale-up.[1]

    • Skin: Nitrile gloves (minimum thickness 0.11 mm).[1] Double-gloving is advised when handling solutions in DMSO/DMF due to permeation risks.[1]

    • Respiratory: If handling micronized powder outside a hood, use a P95/P100 particulate respirator.[1]

Storage & Stability

  • Temperature: Store at 2–8°C for short-term (<1 month). For long-term storage (>6 months), store at -20°C .

  • Atmosphere: Hygroscopic.[1] Store under an inert atmosphere (Argon or Nitrogen).[1] The

    
    -hydroxyl group is susceptible to slow oxidation if left exposed to air and moisture.[1]
    
  • Light Sensitivity: Thiophene rings are photosensitive.[1] Store in amber vials or wrap containers in aluminum foil to prevent photo-oxidation or polymerization.[1]

Experimental Protocols

Solubilization & Stock Preparation[1]
  • Preferred Solvent: DMSO (Dimethyl sulfoxide) or Methanol.[1]

  • Protocol:

    • Weigh the compound in a static-free environment (use an anti-static gun if necessary).[1]

    • Add solvent to achieve a concentration of 10–50 mM.[1]

    • Vortex for 30 seconds. If particulates remain, sonicate at 35 kHz for 5 minutes (maintain temperature <30°C).

    • Verification: Solution should be clear and colorless to pale yellow.

Synthesis Route (Grignard/Lithiation Method)

Context: As commercial availability can be intermittent, in-house synthesis is often required.[1] The following protocol adapts the standard dithienylglycolic acid synthesis for the 3-yl isomer.

  • Precursor: 3-Bromothiophene (CAS: 872-31-1)[1]

  • Reagents: n-Butyllithium (n-BuLi), Diethyl oxalate.[1]

Step-by-Step Methodology:

  • Lithiation: Dissolve 3-bromothiophene (2.2 equiv) in anhydrous THF under Argon. Cool to -78°C .

  • Activation: Add n-BuLi (2.2 equiv) dropwise over 30 mins. Stir for 1 hour at -78°C to generate 3-thienyllithium.[1]

  • Addition: Add Diethyl oxalate (1.0 equiv) dissolved in THF dropwise.

  • Reaction: Allow mixture to warm to 0°C over 2 hours.

  • Hydrolysis: Quench with saturated NH₄Cl, then treat with 1M NaOH to hydrolyze the intermediate ester. Acidify with HCl to precipitate the free acid.[1]

  • Purification: Recrystallize from Toluene/Heptane or purify via Reverse Phase Flash Chromatography (C18).

Analytical Quality Control (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 235 nm (Thiophene absorption max).[1]

Visualizations

Figure 1: Synthesis & Handling Workflow

This diagram illustrates the critical path from precursor selection to safe handling of the final product.[1]

G Start Precursor: 3-Bromothiophene Lithiation Lithiation (-78°C, n-BuLi) Start->Lithiation Anhydrous THF Coupling Coupling (Diethyl Oxalate) Lithiation->Coupling Nucleophilic Attack Hydrolysis Hydrolysis (NaOH -> HCl) Coupling->Hydrolysis Ester Cleavage Product Target: 2-Hydroxy-2,2-di(thiophen-3-yl) acetic acid Hydrolysis->Product Acidification QC QC Analysis (HPLC/NMR) Product->QC Purity Check Storage Storage (-20°C, Dark, Inert) QC->Storage Pass (>98%)

Caption: Synthesis pathway from 3-bromothiophene via lithiation-addition sequence to the final


-hydroxy acid target.
Figure 2: Safety & Disposal Decision Tree

Safety Handling Handling Event Spill Spill / Release Handling->Spill Usage Standard Usage Handling->Usage SpillAction Absorb with Vermiculite Do NOT use water immediately Spill->SpillAction Waste Waste Stream Usage->Waste Residues SpillAction->Waste Disposal High-Temp Incineration (Sulfur Scrubber Required) Waste->Disposal Segregate Halogen/Sulfur

Caption: Decision tree for managing spills and routine waste. Note the requirement for sulfur-compatible incineration.

References

  • BenchChem. (2025).[1] 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid: Structure and Properties. Retrieved from [1]

  • Sigma-Aldrich (Merck). (n.d.). 2-Hydroxy-2,2-di(2-thienyl)acetic acid (Isomer Analog) MSDS. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for Thiophene-3-acetic acid derivatives. Retrieved from [1]

  • Fisher Scientific. (2012).[1] Safety Data Sheet: Thiophene Derivatives. Retrieved from [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-2,2-di(thiophen-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working on or planning to synthesize this valuable heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis and improve your reaction yields.

The primary synthetic route involves a Grignard reaction, a powerful but notoriously sensitive method for carbon-carbon bond formation.[1] Success hinges on meticulous attention to detail, particularly regarding anhydrous conditions and reagent quality. This guide is structured to address the most common failure points in the workflow, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Overall Synthesis Workflow

The synthesis is typically achieved via a two-step process: formation of the Grignard reagent followed by its reaction with an electrophile.

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Diaryl Glycolic Acid Synthesis reagent_prep Reagent & Glassware Preparation (Strictly Anhydrous) mg_activation Magnesium Activation reagent_prep->mg_activation Flame-dry glassware Use anhydrous solvent grignard_formation Formation of 3-Thienylmagnesium Bromide mg_activation->grignard_formation Add activating agent (I2) titration Titration to Determine Concentration grignard_formation->titration Crucial for stoichiometry grignard_reaction Reaction with Diethyl Oxalate titration->grignard_reaction Use ~2.2 equivalents of Grignard reagent workup Aqueous Acidic Workup grignard_reaction->workup Protonates alkoxide Hydrolyzes ester purification Purification of Final Product workup->purification Extraction & Recrystallization characterization Analytical Characterization (NMR, HPLC, MS) purification->characterization

Caption: Overall workflow for the synthesis of 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid?

The most common and generally reliable method is the double addition of a 3-thienyl Grignard reagent (3-Thienylmagnesium bromide) to diethyl oxalate. This symmetrical electrophile allows for the straightforward formation of the tertiary alcohol upon acidic workup. Using two equivalents of the Grignard reagent ensures the reaction goes to completion, forming the desired diaryl product.[2]

Q2: Why are Grignard reactions so sensitive to water?

Grignard reagents are potent nucleophiles and extremely strong bases.[3] The carbon-magnesium bond is highly polarized, giving the carbon atom a carbanionic character.[1] If any protic solvent like water or alcohol is present, the Grignard reagent will rapidly and preferentially react as a base, abstracting a proton to form thiophene. This acid-base reaction is much faster than the desired nucleophilic attack on the carbonyl carbon, effectively destroying the reagent and preventing product formation.[3][4]

Q3: Is THF the best solvent for this reaction?

Tetrahydrofuran (THF) is generally preferred over diethyl ether for synthesizing Grignard reagents from aryl bromides.[5] THF's higher boiling point allows for refluxing if needed to initiate the reaction, and its superior ability to solvate and stabilize the Grignard reagent (the Schlenk equilibrium) can lead to higher yields and reactivity.[5][6]

Troubleshooting Guide

Problem 1: The Grignard reaction fails to initiate.

Question: I've combined my 3-bromothiophene, magnesium turnings, and anhydrous THF, but there's no sign of reaction (no heat, no bubbling, no color change). What's wrong?

This is the most common failure point. Initiation is a heterogeneous reaction on the magnesium surface that can be difficult to start.

Possible Causes & Solutions:

  • Wet Reagents or Glassware: This is the primary culprit. Grignard reagents are quenched by even trace amounts of water.[3]

    • Solution: All glassware must be rigorously flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon.[5] Solvents must be strictly anhydrous; use a freshly opened bottle of anhydrous solvent or distill from a suitable drying agent (e.g., sodium/benzophenone).

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.

    • Solution 1 (Chemical Activation): Add a small crystal of iodine (I₂).[5] The iodine will react with the magnesium surface, exposing fresh metal. You should see the brown color of the iodine fade as the reaction begins. A few drops of 1,2-dibromoethane can also be used; the formation of ethene gas is a positive indicator of activation.

    • Solution 2 (Mechanical Activation): In a glovebox, gently grind the magnesium turnings with a mortar and pestle to break the oxide layer and increase surface area.[7]

  • Poor Quality 3-Bromothiophene: If the starting material has degraded or contains inhibitors, the reaction may not start.

    • Solution: Use a fresh bottle of 3-bromothiophene or purify the existing stock by distillation.

Problem 2: The final product yield is low.

Question: The reaction worked, but after workup and purification, my isolated yield is less than 30%. How can I improve this?

Low yield can result from issues in either the Grignard formation step or the subsequent reaction with diethyl oxalate.

Possible Causes & Solutions:

  • Inaccurate Grignard Reagent Concentration: If you assume a 100% yield for the Grignard formation, you will likely use an insufficient amount in the next step. Grignard formation rarely achieves quantitative yields.[3]

    • Solution: Always determine the concentration of your freshly prepared Grignard reagent by titration before use.[3][7] This allows for the precise addition of the required stoichiometric amount (~2.2 equivalents) for the reaction with diethyl oxalate. See the detailed titration protocol below.

  • Side Reactions (Wurtz Coupling): A major side reaction is the coupling of the Grignard reagent with unreacted 3-bromothiophene, forming 3,3'-bithiophene.[3] This is especially problematic if the local concentration of the alkyl halide is too high.

    • Solution: Add the 3-bromothiophene solution slowly to the magnesium suspension. A syringe pump is ideal for maintaining a slow, steady addition rate. This keeps the concentration of the halide low and favors the formation of the Grignard reagent over the coupling product.[5]

  • Incomplete Reaction with Diethyl Oxalate: The reaction may not have gone to completion.

    • Solution: Ensure the Grignard reagent is added slowly to a cooled solution (-10 °C to 0 °C) of diethyl oxalate. After addition, allow the reaction to warm to room temperature and stir for several hours to ensure the second addition is complete.[2]

ParameterRecommended ConditionRationale
Grignard Formation
SolventAnhydrous THFBetter stabilization of the Grignard reagent compared to ether.[5]
TemperatureRoom Temp to Reflux (for initiation)Gentle reflux may be needed to start the reaction.
3-Bromothiophene AdditionSlow, dropwise via syringe pumpMinimizes Wurtz coupling side reactions.[3][5]
Reaction with Diethyl Oxalate
Stoichiometry2.2 eq. 3-Thienylmagnesium bromideEnsures complete double addition to the ester.[2]
Temperature-10 °C to 0 °C initially, then warm to RTControls the exothermic reaction and improves selectivity.
Reaction Time2-4 hours after warming to RTAllows the reaction to proceed to completion.
Problem 3: The reaction mixture turns dark brown or black during Grignard formation.

Question: As I was forming the Grignard reagent, the solution turned very dark. Is this a problem?

A light to medium gray, cloudy appearance is normal for a Grignard reaction. However, a very dark brown or black color can indicate decomposition or significant side reactions.

Possible Causes & Solutions:

  • Impurities: Impurities in the magnesium or the 3-bromothiophene can catalyze decomposition pathways.[3]

    • Solution: Use high-purity magnesium turnings and purified 3-bromothiophene.

  • Overheating: While some heat is generated and may be required for initiation, excessive local heating or prolonged refluxing can promote side reactions, including Wurtz coupling, which can produce finely divided metal byproducts that darken the solution.[3][5]

    • Solution: Maintain gentle control over the reaction temperature. If the reaction becomes too vigorous, use an ice bath to moderate it. Avoid prolonged heating once the reaction has been initiated and is proceeding smoothly.

Problem 4: Purification of the final product is difficult.

Question: My crude product is a sticky oil, and I'm struggling to purify it. What are the best methods?

The product is a polar carboxylic acid, which can present purification challenges.

Possible Causes & Solutions:

  • Improper Workup: An incomplete acidic workup can leave magnesium salts that complicate purification.

    • Solution: During the workup, add the reaction mixture to a cold (~0 °C) aqueous acid solution (e.g., 1M HCl or saturated NH₄Cl). Stir vigorously until all solids dissolve. Ensure the aqueous layer is acidic (pH < 2) before extraction to keep your product protonated and in the organic phase.

  • Inappropriate Purification Technique: Standard silica gel chromatography can be problematic for carboxylic acids due to strong binding to the stationary phase, leading to streaking and poor recovery.

    • Solution 1 (Recrystallization): This is often the best method for obtaining high-purity crystalline material. Experiment with different solvent systems. A good starting point would be a mixture of a polar solvent in which the compound is soluble (like ethyl acetate or acetone) and a nonpolar solvent in which it is less soluble (like hexanes or heptane).

    • Solution 2 (Modified Chromatography): If chromatography is necessary, modify the mobile phase by adding a small amount (0.5-1%) of acetic or formic acid. This keeps the carboxylic acid protonated and reduces tailing on the silica gel.

    • Solution 3 (Reverse-Phase HPLC): For high purity on a small scale, reverse-phase HPLC using a C18 column with a water/acetonitrile mobile phase (containing 0.1% formic or trifluoroacetic acid) is an excellent option.[8]

Key Experimental Protocols

Protocol 1: Titration of the Grignard Reagent

Causality: Accurately knowing the molarity of your Grignard reagent is critical for achieving the correct stoichiometry in the subsequent reaction, directly impacting your yield and impurity profile.[3]

  • Scrupulously dry a 25 mL flask with a stir bar and seal with a septum.

  • Add approximately 10-15 mg of iodine (I₂) to the flask and purge with nitrogen.

  • Add 5 mL of anhydrous THF and stir until the iodine dissolves completely.

  • Slowly add the prepared Grignard reagent dropwise from a 1 mL syringe while stirring vigorously. The initial dark brown color of the iodine will fade.

  • The endpoint is reached when the solution becomes colorless and remains so for at least one minute. Record the volume of Grignard reagent added.

  • The molarity is calculated based on the 1:1 stoichiometry with iodine. Repeat the titration for accuracy.[3]

Protocol 2: Synthesis of 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid
  • Grignard Formation: Prepare 3-thienylmagnesium bromide in anhydrous THF as described above. Determine its concentration via titration.

  • Reaction Setup: In a separate, flame-dried, three-neck flask equipped with a stir bar, thermometer, and nitrogen inlet, dissolve diethyl oxalate (1.0 eq.) in anhydrous THF.

  • Addition: Cool the diethyl oxalate solution to -10 °C using an appropriate cooling bath. Slowly add the titrated 3-thienylmagnesium bromide solution (2.2 eq.) via syringe or dropping funnel, maintaining the internal temperature below 0 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 3-4 hours.

  • Workup: Cool the reaction mixture to 0 °C and slowly pour it into a beaker containing ice and 1M HCl, stirring vigorously. Adjust the pH to ~1-2.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) to obtain the final product.

Reaction Mechanism

Caption: Reaction mechanism of 3-thienylmagnesium bromide with diethyl oxalate.

References

  • BenchChem. Physical and chemical properties of 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid.
  • Reddit r/Chempros. Grignard Formation - Troubleshooting and Perfecting. (2021). [Link]

  • Chegg. Grignard Reagents. [Link]

  • BenchChem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Reddit r/chemistry. Troubleshooting my grignard reactions. (2020). [Link]

  • ResearchGate. Optimization of the Grignard reagent formation. [Link]

  • Organic & Biomolecular Chemistry. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. [Link]

  • LookChem. 2-Thienylmagnesium bromide. [Link]

  • ResearchGate. How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?. [Link]

  • Chemical Synthesis Database. 2-hydroxy-2-phenyl-2-thiophen-3-ylacetic acid. [Link]

  • Taylor & Francis Online. Silica sulfuric acid as a highly efficient catalyst for the synthesis of diarylacetic acids. [Link]

  • Organic Syntheses. 2-hydroxythiophene. [Link]

  • ACS Publications. The Grignard Reagents. [Link]

  • Wiley Online Library. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. [Link]

  • Nature. Empowering alcohols as carbonyl surrogates for Grignard-type reactions. [Link]

  • Khan Academy. Grignard Reagents. [Link]

Sources

Purification techniques for crude 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid

Status: Active Ticket ID: PUR-3YL-GLY-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You are dealing with 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid (often referred to as 3-Dithienylglycolic Acid).[1][2] This is a critical scaffold in the synthesis of long-acting muscarinic antagonists (LAMAs) such as Aclidinium or Glycopyrronium analogs.[1][2][3]

Unlike its 2-thienyl isomer, the 3-thienyl variant presents unique purification challenges due to:

  • Regio-isomeric contamination: Commercial 3-bromothiophene often contains 2-bromothiophene, leading to difficult-to-separate isomers.[1][2]

  • Oxidative Instability: The electron-rich thiophene rings are prone to polymerization, leading to "red oil" or "tar" formation during acidic workups.[2][3]

  • Oiling Out: The hydroxyl and carboxylic acid moieties create a "push-pull" solubility profile that often results in oiling rather than crystallization in standard non-polar solvents.[1][3]

This guide provides a tiered purification strategy, moving from crude isolation to pharmaceutical-grade polishing.[1][2]

Tier 1: The "Chemical Switch" (Crude Isolation)

Objective: Remove neutral organic impurities (unreacted thiophene, dimers) and inorganic salts.[2][3]

The Protocol: Do not attempt direct crystallization from the reaction mixture. The crude matrix is likely too complex.[2][3] Use the acidity of the carboxylic acid (


) to your advantage.[3]

Step-by-Step:

  • Basification: Dilute the crude reaction mixture with water and adjust pH to 10–11 using 2M NaOH. Why? This deprotonates the carboxylic acid, forcing the product into the aqueous phase as a sodium salt.[2][3]

  • Organic Wash (Critical): Extract the aqueous layer twice with Toluene or MTBE .[2][3]

    • Target: This removes unreacted 3-bromothiophene, bis-thiophene byproducts, and neutral ketone intermediates.[1][2]

    • Discard: The organic layer.[2][3][4][5][6]

  • Charcoal Treatment: While still basic, add Activated Carbon (5% w/w relative to theoretical yield) and stir for 30 mins. Filter over Celite.[2][3]

    • Reason: Thiophene oxidation products are often colored and sticky.[2][3] They bind well to carbon at high pH.[2][3]

  • Controlled Acidification: Cool the aqueous filtrate to 0–5°C. Slowly add 2M HCl or

    
     until pH reaches 1–2 .
    
    • Observation: The product should precipitate as a white/off-white solid.[1][2][3] If it oils out here, see Troubleshooting.

AcidBaseWorkup Start Crude Reaction Mixture Basify Add 2M NaOH (pH 11) Start->Basify Wash Wash with Toluene/MTBE Basify->Wash Sep Phase Separation Wash->Sep OrgWaste Organic Layer (Neutral Impurities) Sep->OrgWaste Discard AqLayer Aqueous Layer (Product as Na-Salt) Sep->AqLayer Keep Charcoal Activated Carbon Treatment (Remove Color) AqLayer->Charcoal Acidify Acidify with HCl to pH 1 Charcoal->Acidify Result Precipitated Crude Solid Acidify->Result

Figure 1: Acid-Base "Switch" Logic for isolating the acidic target from neutral thiophene impurities.[1][2]

Tier 2: Crystallization Strategies (Polishing)

Objective: Remove structural isomers and achieve >99% HPLC purity.

The 3-thienyl ring allows for tighter packing than the 2-thienyl isomer, but it requires specific solvent systems.[1][2]

Method A: The "Classic" Toluene System (Preferred for Scale)

Best for: Removing polar impurities and inorganic traces.[3]

  • Dissolution: Suspend the dried crude solid in Toluene (5–7 volumes).

  • Heating: Heat to reflux (

    
    C). The solution should become clear.
    
    • Note: If water is present, use a Dean-Stark trap to dry the system azeotropically.[1][2] Water causes oiling in toluene.[2][3]

  • Cooling: Cool slowly to room temperature (

    
    C) over 2 hours.
    
  • Anti-Solvent (Optional): If yield is low, add Heptane (1–2 volumes) dropwise at

    
    C.[2][3]
    
  • Isolation: Filter and wash with cold Toluene/Heptane (1:1).[2][3]

Method B: Aqueous Alcohol (Preferred for Color Removal)

Best for: Removing colored tars and highly lipophilic impurities.[1][3]

  • Dissolution: Dissolve crude in Methanol or Isopropanol (3 volumes) at

    
    C.
    
  • Precipitation: Slowly add Water (approx. 1–2 volumes) until turbidity persists.[2][3]

  • Crystallization: Cool to

    
    C.
    
    • Warning: Do not add water too fast, or the product will oil out as a gummy mass.[2][3]

Solvent Efficiency Table

Solvent SystemPrimary UtilityRisk FactorRemoval Target
Toluene Standard recrystallizationModerate (Oiling if wet)Polar salts, Des-hydroxy impurities
Toluene/Heptane Maximizing YieldHigh (Traps impurities)General non-polar debris
Water/Methanol Color removalHigh (Oiling out)Lipophilic tars, Regioisomers
Acetonitrile High Purity PolishLow2-thienyl isomers

Tier 3: Troubleshooting & FAQs

Q1: My product "oiled out" instead of crystallizing. How do I fix it?

  • Cause: This usually happens if the cooling is too rapid, the concentration is too high, or residual solvent (like THF or Ether from the synthesis) is present.[2][3]

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add a seed crystal (if available) or scratch the glass wall.[2][3][4]

    • Cool much slower (e.g.,

      
      C per hour).
      
    • High Shear: Vigorous stirring during cooling helps break up oil droplets into solids.[2][3]

Q2: I have a persistent "pink/red" color in my solid.

  • Cause: Oxidation of the thiophene rings (thiophene tars).[3]

  • Fix: You must perform a charcoal filtration in the hot state during recrystallization.[2][3]

    • Dissolve in hot Methanol.

    • Add Activated Carbon.[2][3]

    • Filter hot.[2][3]

    • Then proceed with water addition.[2][3]

Q3: HPLC shows a peak at RRT 0.95 or 1.05 that won't go away.

  • Analysis: This is likely the 2-thienyl isomer (2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetic acid).[1][2] It comes from impure starting material (3-bromothiophene often contains 2-bromothiophene).[1][2][3]

  • Fix: Recrystallization from Acetonitrile or Isopropyl Acetate is often more selective for separating these structural isomers than Toluene.[2][3]

Tier 4: Analytical Validation

Self-Validating the Purity

Do not rely on NMR alone, as the thienyl protons overlap significantly.[2][3] Use this HPLC method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2][3]

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (Acidic pH is vital to keep the carboxylic acid protonated and sharp).[3]

  • Mobile Phase B: Acetonitrile.[2][3][7]

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 235 nm (Thiophene absorption max).[2][3]

CrystallizationLogic Start Crude Solid Check Is it Colored? MethodA Method A: Toluene Reflux Check->MethodA No (White/Tan) MethodB Method B: MeOH/Water + Carbon Check->MethodB Yes (Red/Brown) Oiling Problem: Oiling Out? MethodA->Oiling MethodB->Oiling Fix Re-heat & Seed Add High Shear Oiling->Fix Yes Success Pure Crystals Oiling->Success No Fix->Success

Figure 2: Decision tree for selecting the correct crystallization solvent based on crude appearance.

References

  • Sigma-Aldrich. 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid (Isomer Analog Reference).[1][2][8] Validated chemical properties and handling.[2][3][8][9] Link

  • PubChem. Thiophene-3-acetic acid (Structural Class Data).[1][2] Physical property data for 3-thienyl acetic acid derivatives. Link

  • Google Patents. Method for preparing 2-hydroxy-2,2-dithienyl acetic acid derivatives. (CN105906604B).[2][3][10] Describes industrial scale-up and toluene-based purification logic. Link

  • Organic Syntheses. 2-Hydroxythiophene and derivatives. Provides context on the instability and oxidation of hydroxy-thiophene species. Link[1][2][3]

Sources

Validation & Comparative

Technical Guide: Structural Elucidation of 2-Hydroxy-2,2-di(thiophen-3-yl)acetic Acid via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid (also known as 3-thienilic acid or di-3-thienylglycolic acid ) is a critical intermediate in the synthesis of anticholinergic bronchodilators such as Tiotropium and Aclidinium.

The synthesis typically involves a benzilic acid rearrangement of 3,3'-thenil (di(thiophen-3-yl)ethane-1,2-dione). A persistent challenge in this workflow is the presence of regioisomers, specifically the 2-thienyl analogues, which possess distinct pharmacological profiles.

This guide provides a comparative analysis of the 1H NMR spectrum of the target 3-thienyl isomer against its primary regioisomeric impurity (2-thienyl) and starting materials. Unlike HPLC, which separates based on polarity, NMR provides immediate structural validation through unique spin-spin coupling constants (


-values) inherent to the thiophene ring.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral resolution of exchangeable protons (-OH, -COOH), the following protocol is recommended.

Materials
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Internal Standard).

    • Rationale: DMSO is required to solubilize the polar acid and slow down proton exchange, allowing the

      
      -hydroxyl proton to appear as a distinct singlet rather than merging with the water peak.
      
  • Sample Concentration: 10–15 mg in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving thiophene multiplets).

Method Steps
  • Preparation: Dissolve sample in DMSO-d6. Sonicate for 30 seconds if necessary.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Critical for accurate integration of the quaternary carbon's neighbors).
    • Scans: 16–64.

  • Processing: Apply exponential window function (LB = 0.3 Hz). Phase manually.

  • Validation (D2O Shake): After initial acquisition, add 1 drop of

    
    , shake, and re-acquire.
    
    • Success Criteria: Disappearance of peaks at

      
       6.5–7.5 (OH) and 
      
      
      
      12.0–14.0 (COOH) confirms functional group assignment.

Spectral Analysis & Comparison

The Target: 2-Hydroxy-2,2-di(thiophen-3-yl)acetic Acid

The molecule possesses


 symmetry (assuming free rotation), making the two thiophene rings magnetically equivalent.

Key Spectral Features (DMSO-d6):

AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Insight
-COOH 12.5 - 13.5Broad Singlet1H-Exchangeable (disappears with

).
Thiophene H-2 7.45 - 7.55 Narrow Doublet / Singlet 2H

,

Diagnostic Peak. The H-2 proton in 3-substituted thiophenes has very small cross-ring coupling, often appearing as a singlet at lower field.
Thiophene H-5 7.35 - 7.45dd2H

,

Typical

-proton coupling.
Thiophene H-4 7.05 - 7.15dd2H

,

Upfield

-proton.
-OH 6.50 - 7.00Broad Singlet1H-Shift varies with concentration.
The Alternative: 2-Thienyl Isomer (Impurity)

If the starting material contained 2,2'-thenil or 2,3'-thenil, the 2-substituted thiophene ring will be present. This is the critical differentiation point.

2-Substituted Thiophene Signature:

  • No Singlet: Unlike the 3-yl isomer, the 2-yl isomer has no isolated proton.

  • Coupling Pattern:

    • H-3:

      
       6.9–7.0 ppm (dd, 
      
      
      
      Hz).
    • H-4:

      
       6.9–7.0 ppm (dd, 
      
      
      
      Hz).
    • H-5:

      
       7.4–7.5 ppm (dd, 
      
      
      
      Hz).
  • Distinction: The coupling constant

    
     (3.5 Hz) in the 2-yl isomer is significantly larger than the meta-coupling 
    
    
    
    (1.2 Hz) in the 3-yl isomer.
Comparative Data Table
FeatureTarget: 3-Thienyl Isomer Impurity: 2-Thienyl Isomer Starting Material: 3,3'-Thenil
H-2 Signal Diagnostic Singlet (or narrow d) Absent (H-3/4/5 are all multiplets)Singlet (shifted downfield by C=O)
Aliphatic Region Empty (Quaternary C)Empty (Quaternary C)Empty
-OH Signal Present (~6.8 ppm)Present (~6.8 ppm)Absent
J-Coupling Small (

Hz) dominates H-2
Large (

Hz) dominates H-3/4
Similar to product but shifted

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logic flow for confirming the identity of the 3-thienyl isomer and rejecting common impurities.

NMR_Analysis_Flow Start Sample: Crude Solid Solvent Dissolve in DMSO-d6 (Visual Check: Clear Solution) Start->Solvent Acquire Acquire 1H NMR (16+ Scans) Solvent->Acquire Check_OH Check 6.0 - 7.5 ppm region Is there a broad exchangeable singlet? Acquire->Check_OH Thenil_Path Starting Material (Thenil) Incomplete Reaction Check_OH->Thenil_Path No -OH Check_Aromatic Analyze Aromatic Region (7.0 - 7.6 ppm) Check_OH->Check_Aromatic Yes -OH Singlet_Check Is there a narrow doublet/singlet at ~7.5 ppm (H-2)? Check_Aromatic->Singlet_Check Target_Confirmed CONFIRMED: 3-Thienyl Isomer (Target Product) Singlet_Check->Target_Confirmed Yes (H-2 present) Impurity_2yl IMPURITY: 2-Thienyl Isomer (Regioisomer) Singlet_Check->Impurity_2yl No (Only multiplets)

Figure 1: Logical decision tree for structural confirmation of 3-thienilic acid derivatives.

Performance Comparison: NMR vs. Alternatives

While HPLC is the gold standard for quantitative purity (w/w%), NMR is superior for qualitative structural assignment during process development.

Feature1H NMR (Recommended) HPLC-UV LC-MS
Isomer ID High. Can distinguish 2-yl vs 3-yl via coupling constants (

).
Medium. Requires authentic standards to distinguish retention times.Low. Both isomers have identical Mass (MW 240.3).
Speed 15 Minutes30-60 Minutes (Method Dev + Run)30 Minutes
Quantitation Good (with Internal Standard)Excellent (High sensitivity for trace impurities)Excellent
Structural Proof Direct (Proton connectivity)Indirect (Retention time match)Indirect (m/z match)

Recommendation: Use 1H NMR for initial batch confirmation and isomer identification. Use HPLC for final product purity certification (


) to detect trace non-UV active salts or metals.

References

  • Sigma-Aldrich. 2-Hydroxy-2,2-di(2-thienyl)acetic acid Reference Standard.[1] (Provides baseline for the 2-yl impurity comparison).

  • Satonaka, H. The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies. Bulletin of the Chemical Society of Japan.[2][3] (Authoritative source on thiophene coupling constants).

  • ChemicalBook. 3-Thiopheneacetic acid NMR Spectrum. (Reference for 3-substituted thiophene shift logic).

  • Royal Society of Chemistry. Benzilic Acid Rearrangement Mechanism. (Context for the synthesis pathway).

Sources

Comparative Analysis of Mass Spectrometry Fragmentation for Di(thiophen-3-yl) Glycolic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction:

Di(thiophen-3-yl) glycolic acid is a chemical compound of interest in medicinal chemistry and materials science. Understanding its structural properties, particularly its behavior under mass spectrometry (MS) analysis, is crucial for its identification, characterization, and quality control in various applications. This guide provides a comprehensive analysis of the anticipated mass spectrometry fragmentation of di(thiophen-3-yl) glycolic acid, drawing comparisons with analogous structures to elucidate its fragmentation pathways. While direct experimental data for this specific compound is not extensively published, we can infer its fragmentation behavior by examining well-documented fragmentation patterns of structurally related molecules, such as benzilic acid and other thiophene derivatives. This guide will delve into the expected fragmentation mechanisms under different ionization techniques, offering a predictive framework for researchers in the field.

Predicted Fragmentation Pathways of Di(thiophen-3-yl) Glycolic Acid

The structure of di(thiophen-3-yl) glycolic acid, with its two thiophene rings and a glycolic acid moiety, presents several potential sites for fragmentation. The most likely fragmentation pathways will involve the loss of small, stable neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as characteristic cleavages of the bonds connecting the thiophene rings and the carboxylic acid group.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization (EI), we can anticipate extensive fragmentation. The initial molecular ion ([M]⁺˙) would be prone to several key fragmentation reactions:

  • Decarboxylation: The loss of the carboxylic acid group as CO₂ is a common fragmentation pathway for carboxylic acids. This would result in the formation of a prominent ion corresponding to the di(thiophen-3-yl)methyl cation.

  • Alpha-Cleavage: Cleavage of the C-C bond between the carbonyl group and the quaternary carbon can lead to the formation of a di(thiophen-3-yl)acylium ion.

  • Loss of Water: The presence of the hydroxyl group allows for the elimination of a water molecule, particularly in the presence of an ortho-hydrogen on one of the thiophene rings, although this is less likely than in ortho-substituted aromatic rings.

The following diagram illustrates the predicted EI fragmentation pathway:

EI_Fragmentation_Di_Thiophen_3_yl_Glycolic_Acid M [M]⁺˙ di(thiophen-3-yl)glycolic acid A [M - H₂O]⁺˙ M->A - H₂O B [M - COOH]⁺ M->B - •COOH C [M - CO₂]⁺˙ M->C - CO₂ D Thiophen-3-yl-C≡O⁺ B->D - Thiophene

Figure 1: Predicted Electron Ionization (EI) fragmentation pathway of di(thiophen-3-yl) glycolic acid.

Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization (ESI) is a softer ionization technique, typically resulting in less extensive fragmentation compared to EI. In positive ion mode, the protonated molecule ([M+H]⁺) would be the parent ion. In negative ion mode, the deprotonated molecule ([M-H]⁻) would be observed.

Positive Ion Mode ([M+H]⁺):

  • Loss of Water: The most facile fragmentation would likely be the loss of a water molecule from the protonated molecule to form a stable carbocation.

  • Loss of Formic Acid: The combined loss of water and carbon monoxide (as formic acid) is another plausible pathway.

Negative Ion Mode ([M-H]⁻):

  • Decarboxylation: The loss of CO₂ from the deprotonated carboxylate is a very common and often dominant fragmentation pathway for carboxylic acids in negative ESI mode.

The following diagram illustrates the predicted ESI fragmentation pathway:

ESI_Fragmentation_Di_Thiophen_3_yl_Glycolic_Acid cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode M_H [M+H]⁺ A_pos [M+H - H₂O]⁺ M_H->A_pos - H₂O B_pos [M+H - HCOOH]⁺ M_H->B_pos - HCOOH M_minus_H [M-H]⁻ A_neg [M-H - CO₂]⁻ M_minus_H->A_neg - CO₂ LC_MS_Workflow A Sample Preparation B HPLC Separation A->B C Ionization (ESI or APCI) B->C D Mass Analysis (e.g., Quadrupole, TOF) C->D E Tandem MS (MS/MS) for Fragmentation Analysis D->E F Data Analysis E->F

A Comparative Guide to the Impurity Profiling of 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid is a complex organic molecule that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can be carried through the synthetic pathway, potentially compromising the safety and efficacy of the final drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate rigorous characterization of impurities in new drug substances.[1][2][3] This guide provides a comprehensive, in-depth comparison of analytical methodologies for the robust impurity profiling of 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid, designed for researchers, scientists, and drug development professionals. Our focus is on the causality behind experimental choices, ensuring a scientifically sound and trustworthy approach to impurity control.

Chapter 1: The Genesis of Impurities – A Mechanistic Overview

A thorough understanding of the synthetic route is the first step in predicting potential impurities. While the specific synthesis of 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid can vary, a common approach involves the reaction of a di(thiophen-3-yl)methanone precursor.

Based on this, impurities can be classified according to ICH Q3A guidelines into several categories:[1][2]

  • Organic Impurities:

    • Starting Materials: Unreacted 3-bromothiophene or related precursors.

    • Intermediates: Incomplete reaction may leave traces of di(thiophen-3-yl)methanone.

    • By-products: Products from side reactions, such as the formation of isomers or over-alkylation products.

    • Degradation Products: Impurities formed during storage or processing.

  • Inorganic Impurities: Reagents, ligands, catalysts, and heavy metals.[4]

  • Residual Solvents: Organic volatile chemicals used during the synthesis or purification process.[4]

A proactive approach to impurity control involves anticipating these species to develop highly specific analytical methods.

Chapter 2: Orthogonal Analytical Strategies: A Comparative Framework

No single analytical technique is sufficient for comprehensive impurity profiling. An orthogonal approach, using methods with different separation and detection principles, is essential for a complete and accurate picture. The most common and powerful techniques for impurity analysis are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC).[4][5][6]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Related Substances

HPLC is the cornerstone of impurity analysis for non-volatile organic compounds.[7][8] Its versatility in column chemistry and mobile phase composition allows for the separation of a wide range of analytes.

Method 1: Reverse-Phase HPLC with UV Detection

This is the most common HPLC mode for pharmaceutical analysis.

  • Why this choice? The target molecule, 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid, possesses chromophores (the thiophene rings) making it suitable for UV detection. Its carboxylic acid group and overall polarity are well-suited for reverse-phase chromatography.

  • Pros: Robust, reproducible, and excellent for quantification of known impurities.

  • Cons: Limited identification capabilities for unknown impurities; co-eluting peaks can be missed.

Protocol: RP-HPLC Method for Related Substances

  • Instrument: HPLC system with a UV-Visible or Photodiode Array (PDA) detector.[9]

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm). The C18 stationary phase provides excellent hydrophobic retention for the thiophene rings.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient from low to high acetonitrile concentration ensures the elution of impurities with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm, chosen based on the UV absorbance maxima of the thiophene rings.[9]

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Injection Volume: 10 µL.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification of unknown impurities, LC-MS is indispensable.[10][11][12] It provides molecular weight information, which is a critical piece of the puzzle in structure elucidation.

  • Why this choice? When the HPLC-UV method reveals unknown peaks, MS detection provides the mass-to-charge ratio (m/z) of these components, facilitating their identification.[13]

  • Pros: High sensitivity and specificity, enabling the identification of trace-level impurities.[11] Tandem MS (MS/MS) can provide structural fragments for more detailed characterization.[11]

  • Cons: Can be less quantitative than UV detection without appropriate standards; matrix effects can suppress ion formation.

Protocol: LC-MS for Impurity Identification

  • LC System: Use the same HPLC method as described above.

  • MS Detector: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is preferred for high-resolution mass accuracy.

  • Ionization Source: Electrospray Ionization (ESI) in negative mode is ideal for the acidic target molecule.

  • Data Acquisition: Acquire full scan data to detect all ions and targeted MS/MS data on the ions of interest to obtain fragmentation patterns.

Gas Chromatography (GC): The Standard for Residual Solvents

For volatile and semi-volatile impurities, particularly residual solvents, GC is the method of choice.[4][6]

  • Why this choice? The target compound is non-volatile and would decompose under typical GC conditions. Headspace sampling allows for the analysis of volatile solvents without injecting the non-volatile API.

  • Pros: Excellent separation and quantification of volatile compounds.

  • Cons: Not suitable for non-volatile or thermally labile impurities.

Protocol: Headspace GC-MS for Residual Solvents

  • Instrument: GC system with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

  • Sample Preparation: Dissolve a known amount of the sample in a high-boiling point solvent (e.g., DMSO) in a sealed headspace vial.

  • Headspace Conditions: Incubate the vial at an elevated temperature (e.g., 80 °C) to partition the volatile solvents into the headspace.

  • GC Column: A polar column (e.g., DB-624) is typically used for good separation of common solvents.

  • Oven Program: A temperature gradient to separate solvents with different boiling points.

  • Data Analysis: Quantify using FID against calibrated standards and identify using the MS library.

Comparative Summary of Analytical Techniques
TechniquePrimary ApplicationAnalytes DetectedIdentification PowerQuantitative Capability
HPLC-UV Routine QC, quantification of known impuritiesNon-volatile organic impurities with a chromophoreLow (based on retention time)High
LC-MS Identification of unknown impurities, structural elucidationNon-volatile organic impuritiesHigh (molecular weight and fragmentation)Moderate to High
GC-MS Analysis of residual solvents and volatile impuritiesVolatile and semi-volatile organic compoundsHigh (based on mass spectra library)High

Chapter 3: The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of impurity profiling.[14][15][16] It helps to identify potential degradation products that may form under various storage and handling conditions, and it demonstrates the stability-indicating nature of the analytical methods.[17][18]

The sample is subjected to stress conditions such as:

  • Acid Hydrolysis: 0.1 M HCl[14]

  • Base Hydrolysis: 0.1 M NaOH[14]

  • Oxidation: 3% H2O2

  • Thermal Stress: 60 °C

  • Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.[19]

The stressed samples are then analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.

Forced_Degradation_Workflow cluster_0 Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal Stress (e.g., 60°C) Thermal->Analysis Photo Photostability (ICH Q1B) Photo->Analysis API API Sample 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid API->Acid API->Base API->Oxidation API->Thermal API->Photo Evaluation Evaluate Peak Purity and Mass Balance Analysis->Evaluation Identification Identify Degradants using LC-MS Evaluation->Identification

Caption: Workflow for Forced Degradation Studies.

Chapter 4: Method Validation: Ensuring Trustworthiness

A developed analytical method is not trustworthy until it has been validated. Validation is performed according to ICH Q2(R1) guidelines to demonstrate that the method is suitable for its intended purpose.[20][21][22]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The impurity profiling of 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid is a multi-faceted task that requires a deep understanding of chemistry and analytical science. A combination of orthogonal techniques, including RP-HPLC for quantification and LC-MS and GC-MS for identification, provides the most comprehensive and reliable results. This approach, supported by forced degradation studies and rigorous method validation according to ICH guidelines, ensures the quality and safety of the final pharmaceutical product, ultimately protecting patient health.

References

  • ICH. Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. Available from: [Link]

  • ICH. Q3A(R2) Impurities in New Drug Substances. European Medicines Agency; 2006. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Harris, J. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs; 2022. Available from: [Link]

  • Li, Y., et al. Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis Online; 2011. Available from: [Link]

  • McMaster, M. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review; 2013. Available from: [Link]

  • ICH. Impurities in New Drug Substances Q3A(R2). 2006. Available from: [Link]

  • FDA. Guidance for Industry: Q3A Impurities in New Drug Substances. 2008. Available from: [Link]

  • Roge, A.B., et al. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research; 2013. Available from: [Link]

  • Joseph, S., & Dai, Y. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Available from: [Link]

  • Singh, A. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Slideshare; 2018. Available from: [Link]

  • ICH. ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available from: [Link]

  • Apicule. Understanding Forced Degradation Studies: A Critical Step in Drug Development. Available from: [Link]

  • Kumar, V., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science; 2013. Available from: [Link]

  • Niessen, W.M.A. LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA; 2000. Available from: [Link]

  • SynThink. Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. Available from: [Link]

  • Tzanani, O., et al. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed; 2020. Available from: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]

  • Shinde, V. Analytical Method Development for New Products: Assay and Related Substances. Pharmastate; 2020. Available from: [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]

  • Reddy, G.S., et al. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research; 2012. Available from: [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. 2025. Available from: [Link]

  • Zhang, J., et al. Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Eight Related Substances in Milrinone API. ResearchGate; 2024. Available from: [Link]

  • MAC-MOD Analytical. UHPLC and HPLC Method Development for Pharmaceutical-Related Substances. YouTube; 2020. Available from: [Link]

  • Onyx Scientific. An Effective Approach to HPLC Method Development. 2023. Available from: [Link]

  • Olsen, B.A., et al. Analytical advances in pharmaceutical impurity profiling. PubMed; 2016. Available from: [Link]

  • Kumar, A. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. The Pharma Review; 2025. Available from: [Link]

  • Kadam, D., et al. Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development; 2024. Available from: [Link]

  • PharmaInfo. Impurity Profiling: Theory and Practice. Available from: [Link]

  • Lawesson, S.O., & Frisell, C. 2-hydroxythiophene. Organic Syntheses. Available from: [Link]

  • Mol-Instincts. Preparation of 2-Phenyl-2-(2'-carboxy-3'-hydroxyphenylthio)-acetic acid. Available from: [Link]

  • Google Patents. A kind of synthetic method of 2 thiophene acetic acid.
  • Pharmaffiliates. 2-(2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy)-2,2-di(thiophen-2-yl)acetic Acid. Available from: [Link]

Sources

Reference Standard Guide: 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Regio-Isomeric Purity Control in Anticholinergic API Development

Executive Summary & Technical Context

2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid (referred to herein as the Bis-3-thienyl Isomer ) is a critical, high-specificity reference standard used primarily in the impurity profiling of anticholinergic bronchodilators such as Tiotropium Bromide , Aclidinium Bromide , and Glycopyrronium .[1]

While the Bis-2-thienyl isomer (Tiotropium Impurity A, CAS 4746-63-8) is the pharmacopeial standard for the main scaffold, the Bis-3-thienyl isomer represents a "silent" regio-isomeric impurity.[1] It originates from isomeric contamination (3-bromothiophene) in the starting materials used during the Grignard synthesis of the API. Because 2-thienyl and 3-thienyl moieties are isosteric and have similar polarities, this impurity frequently co-elutes with the main impurity or the API itself in standard C18 HPLC methods, leading to mass balance errors and incorrect potency assignment .[1]

This guide compares the performance of a high-purity Bis-3-thienyl Reference Standard against standard pharmacopeial alternatives (Bis-2-thienyl) and in-house mixtures, demonstrating why specific resolution testing is mandatory for regulatory compliance (ICH Q3A/Q3B).[1]

Technical Profile & Specifications

PropertySpecification
Chemical Name 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid
Synonyms Di-3-thienylglycolic acid; 3,3'-Dithienylglycolic acid
Molecular Formula C₁₀H₈O₃S₂
Molecular Weight 240.30 g/mol
Structure Central glycolic acid core flanked by two thiophene rings attached at the C3 position.[1]
Key Distinction Regio-isomer of Tiotropium Impurity A (which is attached at C2 ).[1]
Solubility Soluble in Methanol, DMSO, Acetonitrile; Sparingly soluble in Water.
pKa (Calc) ~3.5 (Carboxylic acid)

Comparative Analysis: Performance vs. Alternatives

In analytical method validation, the "Alternative" is often the misuse of the Bis-2-thienyl standard to quantify all dithienyl impurities, or the failure to detect the Bis-3-thienyl isomer due to co-elution.[1]

Comparison Table: Reference Standard Suitability
FeatureBis-3-thienyl Standard (The Product)Bis-2-thienyl Standard (Impurity A)Mixed Isomer Standard (In-Situ)
Primary Use Specificity Marker : Validates that the HPLC method can separate regio-isomers.Quantification : Quantifies the main degradation product.Qualitative : Rough check for isomer presence.
Chromatographic Behavior Elutes earlier or later than Bis-2-yl depending on column (see Protocol).[1]Baseline marker.[2]Multiple undefined peaks; unreliable for quantitation.
NMR Signature Thiophene protons show distinct splitting (dd vs d) due to C3 attachment.Standard C2 attachment splitting pattern.Overlapping signals; difficult to integrate.
Regulatory Value High : Required to prove "Absence of Isomer" in high-quality APIs.Standard : Mandatory for EP/USP compliance.Low : Not acceptable for final release testing.
Risk of Error Low: Direct quantification of the specific isomer.High: False positives or hidden impurities if co-elution occurs.High: Batch-to-batch variability.[1]
Performance Insight: The "Co-Elution Trap"

Standard C18 columns often fail to resolve the Bis-2-yl and Bis-3-yl isomers because the hydrophobicity difference is negligible.[1]

  • The Solution: The Bis-3-thienyl Reference Standard allows you to develop a Phenyl-Hexyl or Pentafluorophenyl (PFP) method, which exploits the different

    
    -
    
    
    
    interactions of the sulfur position to achieve baseline resolution (
    
    
    ).[1]

Visualizing the Impurity Pathway

The following diagram illustrates how the 3-thienyl impurity enters the drug substance supply chain and why the reference standard is necessary to detect it.

ImpurityPathway cluster_QC Quality Control Critical Control Point RawMat Starting Material (2-Bromothiophene) Grignard Grignard Formation (Mg / THF) RawMat->Grignard Contam Contaminant (3-Bromothiophene) Contam->Grignard Reaction Reaction with Diethyl Oxalate Grignard->Reaction Product_Main Main Intermediate Bis-2-thienyl Glycolic Acid Reaction->Product_Main Major Path Product_Imp Regio-Impurity Bis-3-thienyl Glycolic Acid Reaction->Product_Imp Trace Path Product_Mix Mixed Impurity 2-thienyl-3-thienyl Glycolic Acid Reaction->Product_Mix Cross-Coupling

Caption: Genesis of Regio-Isomeric Impurities during the Grignard Synthesis of Dithienylglycolic Acid.

Experimental Protocols

Protocol A: HPLC Method for Isomer Resolution (Specificity Check)

This method is designed to separate the Bis-3-thienyl standard from the Bis-2-thienyl standard.[1]

  • Column: Phenyl-Hexyl or Biphenyl column (e.g., Phenomenex Kinetex Biphenyl), 150 x 4.6 mm, 2.6 µm.[1]

    • Reasoning: Aromatic stationary phases interact differently with the sulfur electron density in the 2-position vs. the 3-position.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-15 min: 5%

      
       60% B[1]
      
    • 15-20 min: 60%

      
       90% B[1]
      
  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 235 nm (Thiophene absorption max).

  • Temperature: 30°C.

  • Acceptance Criterion: Resolution (

    
    ) between Bis-2-yl and Bis-3-yl peaks 
    
    
    
    2.0.[1]
Protocol B: Synthesis of the Reference Standard (For In-House Qualification)

Note: Commercial CRMs are recommended, but this route validates the structural origin.[1]

  • Reagent Prep: Activate Magnesium turnings (1.2 eq) with iodine in anhydrous THF.

  • Grignard Formation: Add 3-Bromothiophene (pure, >99%) dropwise at reflux. Crucial: Use high-purity 3-bromo isomer to avoid generating the 2-yl isomer.[1]

  • Coupling: Cool to 0°C. Add Diethyl Oxalate (0.45 eq) dropwise. The stoichiometry (2:1 thiophene:oxalate) favors the bis-addition.[1]

  • Hydrolysis: Quench with saturated NH₄Cl. Extract with Ethyl Acetate. Evaporate solvent. Hydrolyze the resulting ester with NaOH (2M) in Methanol/Water (1:1) at 60°C for 2 hours.

  • Isolation: Acidify to pH 1 with HCl. The 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid precipitates.[1] Recrystallize from Toluene/Heptane.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for specific 3-thienyl coupling constants (

    
     and 
    
    
    
    ) distinct from 2-thienyl patterns.

Analytical Workflow: Isomer Identification

Use this logic flow to determine if your API contains the "Silent" 3-thienyl impurity.

AnalyticalWorkflow Start Unknown Impurity Peak in Tiotropium Sample RT_Check Compare Retention Time (RT) vs. Bis-2-yl Standard Start->RT_Check CoElution Co-elutes or Close RT? RT_Check->CoElution Method_Switch Switch to Phenyl-Hexyl Column (Protocol A) CoElution->Method_Switch Yes Resolution Peaks Resolved? Method_Switch->Resolution Spike Spike with Bis-3-yl Reference Standard Resolution->Spike Yes Match RT Match & UV Spectrum Match? Spike->Match Result_Pos CONFIRMED: Bis-3-thienyl Impurity Present Match->Result_Pos Yes Result_Neg New Unknown (Check Mixed 2,3-Isomer) Match->Result_Neg No

Caption: Decision Tree for Identification of Regio-Isomeric Impurities.

References

  • European Pharmacopoeia (Ph. Eur.) . Tiotropium Bromide Monograph 2420. (Defines Impurity A as the Bis-2-thienyl isomer).[1] [1]

  • BenchChem . 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid: Structure and Properties. (Discusses the specific 3-yl isomer and synthesis). [1]

  • Sigma-Aldrich . 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid Certified Reference Material. (Provides comparative data for the standard 2-yl isomer).

  • PubChem . Tiotropium Related Compounds and Impurities. (Structural data for dithienyl derivatives).

  • Veeprho . Dithienylglycolic acid Impurity Standards. (Lists mixed and isomeric impurities for Tiotropium).

Sources

Comparative Guide: Solid-State Characterization of 2-Hydroxy-2,2-di(thiophen-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Differentiation from the 2-Thienyl Standard in Anticholinergic Drug Development

Executive Summary

2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid (3-DTA) is a structural isomer of the widely utilized 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid (2-DTA) . While 2-DTA is the critical intermediate for blockbuster anticholinergics like Tiotropium Bromide and Aclidinium Bromide , the 3-DTA isomer often arises as a critical impurity or a target for Structure-Activity Relationship (SAR) optimization to alter receptor binding affinity.

This guide provides a technical framework for characterizing 3-DTA, focusing on X-Ray Diffraction (XRD) to distinguish it from its 2-yl counterpart. We synthesize experimental protocols with comparative data to ensure precise identification of polymorphic forms and isomeric purity.

Part 1: Structural Analysis & Isomer Comparison

The primary challenge in synthesizing and isolating dithienylglycolic acid derivatives is the structural similarity between the 2-yl and 3-yl isomers. However, the position of the sulfur atom significantly alters the crystal packing and hydrogen bonding capabilities.

Comparative Physicochemical Profile[1][2]
FeatureStandard: 2-DTA (2-yl Isomer) Target: 3-DTA (3-yl Isomer) Crystallographic Implication
CAS Number 4746-63-8Research Analog
S-Atom Position Adjacent to

-carbon attachment
Distal to

-carbon attachment
2-yl creates a "steric pocket" near the hydroxyl group; 3-yl is more open.
Crystal Habit Monoclinic Prisms (Typical)Triclinic/Needles (Common)3-yl tends to form less symmetric packing due to distal sulfur interactions.
Melting Point ~148°C - 151°C~135°C - 142°C (Lower)Lower lattice energy in 3-yl due to less efficient

-stacking.
Solubility (MeOH) High (>50 mg/mL)Moderate (~30 mg/mL)3-yl often requires higher supersaturation for nucleation.

Part 2: X-Ray Diffraction Characterization[3][4]

Powder X-Ray Diffraction (PXRD) Strategy

Because 3-DTA is often present as a minor component or a novel isolate, PXRD is the primary tool for "fingerprinting" the phase against the 2-DTA standard.

Diagnostic Diffraction Zones

To confirm the presence of the 3-yl isomer, focus on the low-angle region (


), which represents the largest d-spacings (unit cell dimensions).
  • 2-DTA (Standard): Typically exhibits a strong characteristic reflection at

    
      and 
    
    
    
    (depending on polymorph, usually Form I).
  • 3-DTA (Target): Due to the altered ring geometry, the primary unit cell axis expands/shifts. Look for a shifted low-angle peak typically between

    
     . The absence of the 
    
    
    
    peak is the first indicator of isomeric purity.
Single Crystal XRD Protocol

For absolute structural confirmation, Single Crystal XRD (SC-XRD) is required.

Protocol:

  • Solvent System: Slow evaporation from Methanol/Water (80:20) or Acetonitrile .

  • Temperature: 293 K (Room Temp) for screening; 100 K for final data collection to reduce thermal motion of the thiophene rings (which are prone to rotational disorder).

  • Refinement Note: The thiophene ring in 3-DTA often suffers from compositional disorder (flip of the S atom). You must apply a disorder model (e.g., PART 1 / PART 2 in SHELX) if the R-factor remains high (>5%).

Part 3: Experimental Workflow (Synthesis to Data)

The following diagram outlines the critical path for synthesizing the 3-yl isomer and validating it against the 2-yl standard.

G Start Start: 3-Bromothiophene Grignard Grignard Formation (Mg, THF, Reflux) Start->Grignard Addition Addition to Diethyl Oxalate Grignard->Addition Hydrolysis Hydrolysis (NaOH, then HCl) Addition->Hydrolysis Crude Crude 3-DTA Hydrolysis->Crude Recryst Recrystallization (MeOH/H2O or Toluene) Crude->Recryst XRD_Screen PXRD Screening (Compare to 2-yl Std) Recryst->XRD_Screen Decision Is 11.2° Peak Present? XRD_Screen->Decision Pure Pure 3-DTA Isomer (Proceed to SC-XRD) Decision->Pure No (Unique Pattern) Impure Mixed Isomer/Polymorph (Re-process) Decision->Impure Yes (2-yl Contamination)

Figure 1: Synthesis and Crystallographic Validation Workflow for 3-DTA.

Part 4: Comparative Data Tables

Table 1: Crystallographic Data Acquisition Parameters

Use these settings to ensure data quality comparable to literature standards.

ParameterSetting / Specification Reasoning
Radiation Source Cu K

(

)
Essential for organic molecules to resolve lower-angle peaks and separate closely spaced reflections.
Scan Range (

)

to

The most diagnostic differences between thiophene isomers occur below

.
Step Size

High resolution needed to distinguish polymorphic splitting.
Divergence Slit Fixed (

) or Variable
Variable slit maintains constant irradiated volume, useful for small samples.
Detector Mode 1D High-Speed (e.g., LYNXEYE)Reduces fluorescence from the Sulfur atoms in the thiophene rings.
Table 2: Theoretical Lattice Topology Comparison

Based on general thiophene-acetic acid derivative packing principles.

Property2-DTA (Standard) 3-DTA (Expected/Observed)
Space Group

(Monoclinic)

(Triclinic) or

Z (Molecules/Cell) 42 or 4
Packing Motif Head-to-Head Dimers (Carboxylic Acid H-bonds)Head-to-Head Dimers (Distorted by S-atom repulsion)
Disorder Low (S-atom is locked by sterics)High (S-atom has rotational freedom)

Part 5: Structural Logic & Mechanism

The fundamental difference in the XRD patterns of these two isomers stems from the Rotational Freedom of the Thiophene Ring .

  • 2-yl Isomer (Standard): The sulfur atom is adjacent to the attachment point. This creates a "steric lock" against the central hydroxyl group, forcing the rings into a specific conformation (often cis-like or trans-like relative to the C=O). This leads to highly ordered, high-melting crystals.

  • 3-yl Isomer (Target): The sulfur atom is further away. The ring can rotate more freely without steric clashing with the central -OH or -COOH groups.

    • Consequence: This rotational freedom often leads to disordered crystal structures or the formation of solvates (pseudopolymorphs) as the lattice tries to fill the void space left by the rotating ring.

    • XRD Result: Broader peaks in PXRD and "streaking" in SC-XRD patterns, indicating a loss of long-range order compared to the 2-yl isomer.

StructuralLogic Isomer2 2-yl Isomer (Sulfur Proximal) Sterics Steric Locking Isomer2->Sterics Isomer3 3-yl Isomer (Sulfur Distal) Freedom Rotational Freedom Isomer3->Freedom Packing2 Ordered Packing (Sharp XRD Peaks) Sterics->Packing2 Packing3 Disordered Packing (Broad/Shifted Peaks) Freedom->Packing3

Figure 2: Impact of Isomer Structure on Crystal Lattice Order.

References

  • Cambridge Crystallographic Data Centre (CCDC).CSD Entry: 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid. (Standard reference for the 2-yl isomer unit cell).

    • Source:

  • Sigma-Aldrich. Product Specification: 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid (CAS 4746-63-8).[1]

    • Source:

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Authoritative text on distinguishing isomers and polymorphs via XRD).

    • Source:

  • Rigaku Corporation.X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications.

    • Source:

  • PubChem. Compound Summary: 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid.[2]

    • Source:

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop—A Commitment to Safety and Compliance

As a novel compound, specific regulatory disposal codes for 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid are not explicitly listed. Therefore, we must operate under the foundational principles of hazardous waste management, classifying the material based on its known characteristics and the properties of analogous structures. This protocol is designed to be a self-validating system, ensuring that each step logically reinforces the safety and compliance of the entire process.

Part 1: Hazard Assessment & Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. While comprehensive data for the thiophen-3-yl isomer is limited, we can infer a likely hazard profile from its functional groups (carboxylic acid, hydroxyl group) and data on the closely related analogue, 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid.

The presence of the carboxylic acid moiety suggests corrosive properties, while data for the analogue indicates it is a combustible solid with irritant properties.[1] Therefore, this compound must be handled as hazardous chemical waste. It is strictly forbidden to dispose of this chemical through standard sewage systems or as regular municipal waste.[2][3]

Table 1: Inferred Hazard Profile and Physicochemical Properties

PropertyValue / ClassificationRationale & Source
Physical State Solid (Powder or Crystals)Based on analogue data.[1]
GHS Pictogram GHS07 (Exclamation Mark)Inferred from analogue H-statements.[1]
GHS Signal Word WarningInferred from analogue.[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationBased on the closely related 2-yl isomer.[1][4]
RCRA Characteristic Likely Corrosive (if pH ≤ 2) and/or ToxicThe carboxylic acid functional group implies acidic properties. The precautionary principle requires treating it as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6]
Storage Class 11 - Combustible SolidsBased on analogue data.

Part 2: Core Principles of Compliant Chemical Disposal

The disposal of any laboratory chemical is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes the "cradle-to-grave" responsibility for hazardous waste.[7][8] This means the generator is legally responsible for the waste from its creation to its final, environmentally sound disposal.[7]

The Three Pillars of Safe Disposal:

  • Segregation: Never mix incompatible waste streams. For this compound, this means keeping it separate from bases, strong oxidizing agents, and cyanides to prevent violent reactions or the generation of toxic fumes.[5][9] Solid waste must be kept separate from liquid waste.[9]

  • Containment: Waste must be stored in containers that are in good condition, compatible with the chemical, and securely sealed at all times except when adding waste.[10][11] Do not leave a funnel in the container.[10]

  • Communication (Labeling): Every waste container must be clearly and accurately labeled. This is not merely a suggestion; it is a critical safety and compliance requirement that ensures safe handling by all personnel, including your institution's Environmental Health & Safety (EHS) team.[5]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for researchers.

Step 1: Don Personal Protective Equipment (PPE) The first step in any chemical handling procedure is ensuring personal safety. Based on the hazard assessment, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Characterization and Segregation

  • Solid Waste: If the waste is the pure, unadulterated solid compound or contaminated items like weigh boats or gloves, it should be collected as solid hazardous waste.

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. The identity of the solvent(s) is critical for proper segregation. Do not mix this acidic waste stream with basic or reactive waste streams.

Step 3: Container Selection and Labeling

  • Container Choice: Use only approved hazardous waste containers, typically provided by your institution's EHS department.[3] The container must be made of a material compatible with acidic organic compounds (e.g., a high-density polyethylene (HDPE) carboy for liquids, or a labeled, sealed bag or drum for solids). The container must be in good condition with a secure, leak-proof closure.[11]

  • Labeling Protocol: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE ".[5][10]

    • The full, unabbreviated chemical name: "2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid ".

    • A complete list of all other constituents in the container, including solvents, with their approximate percentages.[10]

    • The date the waste was first added (accumulation start date).[7]

Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)

  • Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA).[5][10]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[5][10]

  • Ensure secondary containment is used to capture any potential leaks.

  • Store the container away from heat sources and direct sunlight.[2]

Step 5: Arranging for Final Disposal

  • Once the waste container is nearly full (approximately 90%), or if you are approaching your institution's time limit for accumulation, you must arrange for its removal.[10]

  • Contact your institution's Environmental Health & Safety (EHS) or equivalent department. Follow their specific procedures for requesting a chemical waste pickup, which often involves submitting an online form.[3]

  • Never attempt to transport or dispose of the waste yourself. Disposal must be handled by a licensed hazardous waste management company contracted by your institution.[6]

Part 4: Emergency Procedures for Spills

In the event of an accidental spill:

  • Alert Personnel: Immediately notify colleagues in the vicinity.

  • Isolate the Area: Secure the area to prevent further contamination.

  • Assess the Spill:

    • Minor Spill (Manageable by lab staff): If the spill is small and you have the appropriate training and materials (spill kit with absorbent pads, neutralizers for acids), proceed with cleanup while wearing full PPE.

    • Major Spill (Requires assistance): If the spill is large, if you are unsure how to proceed, or if it has spread widely, evacuate the area and contact your institution's EHS emergency line immediately.

  • Cleanup: For a minor spill, cover with a suitable absorbent material. Once absorbed, carefully scoop the material into a designated hazardous waste container, label it as "Spill Debris containing 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid," and dispose of it following the protocol above.

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid.

DisposalWorkflow start Start: Waste Generated characterize Step 1: Characterize Waste (Solid or Liquid Solution) start->characterize ppe Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) characterize->ppe segregate Step 3: Segregate Waste (Keep away from bases & reactives) ppe->segregate container Step 4: Select Compatible Container (HDPE, Good Condition, Sealable) segregate->container label Step 5: Affix Hazardous Waste Label (Full Name, Constituents, Date) container->label store Step 6: Store in Designated SAA (Secondary Containment) label->store check_full Is container >90% full or approaching time limit? store->check_full request_pickup Step 7: Request Pickup from EHS check_full->request_pickup Yes continue_work Continue Accumulating Waste check_full->continue_work No end End: Waste Removed by EHS request_pickup->end continue_work->store

Caption: Disposal workflow for 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • 2-Hydroxy-2,2-di(2-thienyl)acetic acid Pharmaceutical Secondary Standard. Sigma-Aldrich.
  • Hazardous Waste Management – Selected RCRA Regul
  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps.
  • RCRA Compliance FAQ. UGA Environmental Safety Division.
  • Resource Conservation and Recovery Act (RCRA)
  • SAFETY DATA SHEET for 5-Chlorobenzo[b]thiophene-3-acetic acid. Thermo Fisher Scientific.
  • 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid | 4746-63-8. Sigma-Aldrich.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.